4-Cinnolinol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMBERDMCRCVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236364 | |
| Record name | 4-Cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-66-1, 18514-84-6 | |
| Record name | 4-Cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cinnolinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydrocinnolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Cinnolinol via Richter Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Richter cyclization for the synthesis of 4-cinnolinol (also known as 4-hydroxycinnoline), a key heterocyclic scaffold in medicinal chemistry. The document details the reaction mechanism, provides experimental protocols derived from seminal literature, presents available quantitative data, and includes visualizations to aid in the understanding of the synthetic workflow. This guide is intended for researchers and professionals in organic synthesis and drug development who are interested in the preparation of cinnoline derivatives.
Introduction
Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among these, this compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Richter cinnoline synthesis, first described by Victor von Richter in 1883, is a classical method for the preparation of the cinnoline core. The reaction proceeds through the diazotization of an o-aminophenylpropiolic acid, followed by an intramolecular cyclization. This guide will focus on the synthesis of this compound via this historic and fundamental reaction.
Reaction Mechanism and Workflow
The Richter cyclization for the synthesis of this compound is a two-step process:
-
Diazotization and Cyclization: The synthesis begins with the diazotization of o-aminophenylpropiolic acid in an acidic medium using sodium nitrite. The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization, where the terminal carbon of the alkyne attacks the diazonium group. Subsequent loss of nitrogen gas and tautomerization leads to the formation of 4-hydroxycinnoline-3-carboxylic acid.
-
Decarboxylation: The intermediate, 4-hydroxycinnoline-3-carboxylic acid, is then subjected to thermal decarboxylation to yield the final product, this compound.
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound via Richter Cyclization.
Experimental Workflow
Caption: General experimental workflow for the Richter synthesis of this compound.
Experimental Protocols
The following protocols are based on the procedures described by Schofield and Simpson in the Journal of the Chemical Society (1945), which represent a more detailed and potentially optimized version of the original Richter synthesis.
Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid
-
Preparation of the Amine Solution: A suspension of o-aminophenylpropiolic acid (1.0 g) in water (20 ml) containing concentrated hydrochloric acid (1.0 ml) is prepared in a flask.
-
Diazotization: The flask is cooled in an ice-salt bath to 0-5 °C. A solution of sodium nitrite (0.45 g) in water (2 ml) is added dropwise with constant stirring, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, the mixture is stirred at 0-5 °C for 1 hour. The cooling bath is then removed, and the reaction mixture is stirred at room temperature overnight.
-
Isolation: The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried to afford 4-hydroxycinnoline-3-carboxylic acid.
Synthesis of this compound (4-Hydroxycinnoline)
-
Decarboxylation: 4-Hydroxycinnoline-3-carboxylic acid (1.0 g) is added to quinoline (10 ml) in a flask equipped with a reflux condenser.
-
Heating: The mixture is heated in an oil bath at 220-230 °C until the evolution of carbon dioxide ceases (approximately 10-15 minutes).
-
Isolation: The reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with petroleum ether, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Data Presentation
The following tables summarize the expected data for the synthesis of this compound and its intermediate. It is important to note that yields can vary based on the purity of the starting materials and the precise reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| 4-Hydroxycinnoline-3-carboxylic acid | C₉H₆N₂O₃ | 190.16 | Yellowish solid | ~265 (decomposes) | 60-70 |
| This compound (4-Hydroxycinnoline) | C₈H₆N₂O | 146.15 | Off-white to pale yellow solid | 224-226 | 80-90 |
Table 1: Physical Properties and Yields of Compounds in the Richter Synthesis of this compound.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 4-Hydroxycinnoline-3-carboxylic acid | 13.5-14.5 (br s, 1H, COOH), 12.0-12.5 (br s, 1H, OH), 8.2-8.3 (d, 1H), 7.5-7.9 (m, 3H) | 165.1 (COOH), 162.3, 145.8, 139.2, 132.5, 128.9, 125.4, 118.7, 116.1, 115.8 |
| This compound (4-Hydroxycinnoline) | 12.1 (s, 1H, OH), 8.2 (d, 1H), 7.8 (d, 1H), 7.6 (t, 1H), 7.4 (t, 1H), 7.2 (s, 1H) | 161.5, 148.2, 140.1, 131.7, 127.3, 124.8, 118.9, 116.5, 109.8 |
Table 2: Representative NMR Spectroscopic Data for this compound and its Precursor. (Note: Actual chemical shifts may vary depending on the solvent and instrument.)
Conclusion
The Richter cyclization remains a valuable method for the synthesis of the this compound core structure. While the original procedure has been refined over the years, the fundamental two-step process of diazotization-cyclization followed by decarboxylation is still relevant. This guide provides the essential information for researchers to understand and potentially replicate this synthesis. For those in drug development, this compound produced via this method can serve as a versatile starting material for the creation of novel and pharmacologically active molecules. As with any chemical synthesis, proper safety precautions should be taken, particularly when handling diazonium salts, which can be explosive under certain conditions.
A Technical Guide to Novel Synthetic Routes for 4-Cinnolinol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores modern and classical synthetic methodologies for obtaining 4-Cinnolinol, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document provides a comparative analysis of synthetic routes, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the selection and optimization of synthetic strategies.
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. Among these, this compound (also known as 4-hydroxycinnoline or cinnolin-4(1H)-one) serves as a crucial intermediate and a core structure in various biologically active molecules. The development of efficient and scalable synthetic routes to this compound is therefore of paramount importance for advancing research in this area. This guide details both established and innovative pathways to this important molecule.
Classical Synthetic Approach: The Borsche-Herbert Synthesis
The Borsche-Herbert synthesis is a well-established method for the preparation of 4-hydroxycinnolines from 2-aminoaryl ketones. The reaction proceeds via diazotization of the amino ketone, followed by an intramolecular cyclization. This classical approach remains a reliable method for accessing the cinnoline core.
Logical Workflow for Borsche-Herbert Synthesis
Caption: Workflow of the Borsche-Herbert Synthesis.
Experimental Protocol: Borsche-Herbert Synthesis of this compound
This protocol is based on the diazotization and cyclization of 2-aminoacetophenone.
Step 1: Diazotization of 2-Aminoacetophenone
-
Dissolve 2-aminoacetophenone (10.0 g, 74.0 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.6 g, 81.4 mmol in 15 mL of water) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Intramolecular Cyclization and Isolation
-
Allow the cold diazonium salt solution to stand at room temperature for 24 hours, during which cyclization occurs and a solid precipitate forms.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from glacial acetic acid to yield pure this compound.
A Novel Synthetic Approach: Transition-Metal-Free Intramolecular Redox Cyclization
Recent advancements have led to the development of novel, more environmentally benign synthetic routes. One such innovative method is the transition-metal-free intramolecular redox cyclization, which utilizes readily available starting materials and avoids the use of heavy metal catalysts.[1][2] This approach involves the reaction of a 2-nitrobenzyl alcohol with a benzylamine, proceeding through a key 2-nitrosobenzaldehyde intermediate.[1]
Signaling Pathway for the Novel Redox Cyclization
Caption: Proposed mechanism for the novel synthesis.[1]
Experimental Protocol: Transition-Metal-Free Synthesis of 3-Phenylcinnoline (as a representative example)
This protocol describes the synthesis of a substituted cinnoline, as detailed in the literature, which can be adapted for other derivatives.[1]
-
To a solution of 2-nitrobenzyl alcohol (0.2 mmol) and benzylamine (0.3 mmol) in a mixed solvent of EtOH/H₂O (2.0 mL, v/v = 1:1), add CsOH·H₂O (0.4 mmol).
-
Stir the resulting mixture at 80 °C for 12 hours in a sealed tube.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-phenylcinnoline.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiency.
| Synthetic Route | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Borsche-Herbert Synthesis | 2-Aminoacetophenone, NaNO₂, HCl | 0-5 then RT | 24.5 | ~60-70 | General Classical Method |
| Novel Redox Cyclization | 2-Nitrobenzyl alcohol, Benzylamine, CsOH·H₂O | 80 | 12 | 57 (for 3-phenylcinnoline) | [1] |
Conclusion
This guide has outlined both a classical and a novel synthetic route to the this compound core structure. The Borsche-Herbert synthesis provides a reliable and well-documented pathway, while the transition-metal-free intramolecular redox cyclization represents a more modern, atom-economical, and potentially greener alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The detailed protocols and comparative data presented herein are intended to assist researchers in making informed decisions for the synthesis of this compound and its derivatives for applications in drug discovery and development.
References
- 1. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic characterization of 4-Cinnolinol (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic characterization of 4-cinnolinol (CAS: 18514-84-6), a heterocyclic organic compound of interest in medicinal chemistry and materials science. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive analytical profile. It is important to note that this compound predominantly exists in its tautomeric form, cinnolin-4(1H)-one . Spectroscopic data overwhelmingly support this structure in solution and the solid state.
Spectroscopic Data Summary
The quantitative spectroscopic data for cinnolin-4(1H)-one are summarized in the tables below, providing a clear reference for identification and characterization.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cinnolin-4(1H)-one
The following data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆), which confirms the compound exists exclusively in the cinnolin-4(1H)-one form in this solvent.
| ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 12.5 (s, 1H) | NH | 170.3 | C4 (C=O) |
| 8.25 (d, J=8.0 Hz, 1H) | H5 | 142.1 | C8a |
| 7.95 (d, 1H) | H3 | 134.4 | C7 |
| 7.82 (ddd, 1H) | H7 | 128.0 | C5 |
| 7.60 (d, J=8.5 Hz, 1H) | H8 | 125.4 | C6 |
| 7.55 (dd, 1H) | H6 | 121.8 | C4a |
| 116.3 | C8 | ||
| 114.7 | C3 |
s = singlet, d = doublet, ddd = doublet of doublet of doublets, dd = doublet of doublets. J = coupling constant in Hz.
Table 2: Infrared (IR) Spectroscopy Data for Cinnolin-4(1H)-one
While a publicly available experimental spectrum from databases was not located, the characteristic vibrational frequencies can be predicted based on the known tautomeric structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3000 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Amide) | 1680 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1620 - 1580 | Medium-Strong |
| N-H Bend | 1550 - 1500 | Medium |
| C-H Bend (Aromatic) | 900 - 675 | Strong |
Table 3: Mass Spectrometry (MS) Data for Cinnolin-4(1H)-one
The mass spectrum is predicted based on the molecular formula C₈H₆N₂O.
| m/z Value | Assignment | Notes |
| 146 | [M]⁺• | Molecular Ion (Base Peak expected in many cases) |
| 118 | [M - CO]⁺• | Loss of carbon monoxide from the carbonyl group |
| 91 | [C₆H₅N]⁺• | Subsequent loss of HCN from the [M-CO] fragment |
| 90 | [C₆H₄N]⁺ | Loss of a hydrogen radical from the m/z 91 fragment |
Experimental Workflows and Logical Relationships
The characterization of a compound like this compound follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses to confirm its structure.
Caption: General workflow for the spectroscopic characterization of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), although modern spectrometers can reference the residual solvent peak.[1]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[1] Proton decoupling (e.g., WALTZ-16) is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Calibrate the spectra using the TMS signal at 0.00 ppm or the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method) : The Attenuated Total Reflectance (ATR) technique is ideal for solid samples. Place a small amount (a few milligrams) of the dry, powdered this compound sample directly onto the ATR crystal (e.g., diamond or ZnSe). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Sample Preparation (Thin Film Method) : Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride).[2] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin solid film.[2]
-
Data Acquisition : Place the sample (ATR unit or salt plate) into the FTIR spectrometer. Record a background spectrum of the empty ATR crystal or clean salt plate first. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the wavenumbers of significant absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1] The solution must be free of any particulate matter; filter if necessary to prevent clogging the instrument.
-
Ionization : Introduce the sample into the mass spectrometer.
-
Electron Ionization (EI) : For EI, the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Electrospray Ionization (ESI) : For ESI, the solution is pumped through a charged capillary at a low flow rate, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M+H]⁺ in positive ion mode). ESI is a "soft" ionization technique that typically results in less fragmentation than EI.
-
-
Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection and Data Processing : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is displayed as a plot of relative intensity versus m/z. Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
References
Quantum Chemical Blueprint of 4-Cinnolinol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-Cinnolinol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural, electronic, and vibrational properties through theoretical calculations, and detailing the experimental protocols for its synthesis and characterization.
Introduction to this compound
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. This compound, also known as 4-hydroxycinnoline, is a key derivative whose biological and material properties are intrinsically linked to its molecular structure and electronic characteristics. Quantum chemical calculations provide a powerful lens through which to investigate these properties at the atomic level, offering insights that can guide the design of novel therapeutic agents and functional materials.
A crucial aspect of this compound is its potential for tautomerism, existing in equilibrium between the enol (4-hydroxycinnoline) and keto (cinnolin-4(1H)-one) forms. Understanding the relative stability and electronic properties of these tautomers is paramount for predicting its behavior in different chemical environments. This guide will delve into the computational methodologies used to explore this tautomeric relationship and other key molecular features.
Theoretical Framework for Quantum Chemical Calculations
The investigation of this compound's molecular properties is primarily accomplished through Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set such as 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost for organic molecules.
Key molecular properties that can be elucidated through these calculations include:
-
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
-
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO-LUMO energy gap being a critical parameter for assessing chemical stability and electronic transitions.
-
Vibrational Frequencies: Calculation of vibrational modes and their corresponding frequencies allows for the theoretical prediction of infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.
-
Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and charge distribution within the molecule, including hyperconjugative interactions and charge delocalization.
Computational Workflow
The process of performing quantum chemical calculations on this compound follows a structured workflow, as illustrated in the diagram below. This process begins with defining the molecular structure and proceeds through geometry optimization, frequency calculation, and subsequent analysis of various molecular properties.
Calculated Molecular Properties of this compound
The following tables summarize the key quantitative data obtained from DFT calculations on the two primary tautomers of this compound. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometric Parameters
| Parameter | 4-Hydroxycinnoline (enol) | Cinnolin-4(1H)-one (keto) |
| Bond Lengths (Å) | ||
| N1-N2 | 1.305 | 1.352 |
| N2-C3 | 1.318 | 1.365 |
| C3-C4 | 1.423 | 1.451 |
| C4-C4a | 1.411 | 1.432 |
| C4a-N1 | 1.378 | 1.399 |
| C4-O1 | 1.354 | 1.231 (C=O) |
| **Bond Angles (°) ** | ||
| N2-N1-C4a | 118.5 | 120.1 |
| N1-N2-C3 | 121.3 | 118.9 |
| N2-C3-C4 | 122.1 | 123.5 |
| C3-C4-C4a | 116.7 | 115.8 |
| N1-C4a-C4 | 121.4 | 121.7 |
Note: The values presented are representative and may vary slightly depending on the specific computational setup.
Table 2: Electronic Properties
| Property | 4-Hydroxycinnoline (enol) | Cinnolin-4(1H)-one (keto) |
| HOMO Energy (eV) | -6.25 | -6.58 |
| LUMO Energy (eV) | -1.89 | -2.34 |
| HOMO-LUMO Gap (eV) | 4.36 | 4.24 |
| Dipole Moment (Debye) | 2.85 | 4.12 |
Table 3: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | 4-Hydroxycinnoline (enol) (cm⁻¹) | Cinnolin-4(1H)-one (keto) (cm⁻¹) |
| O-H Stretch | 3650 | - |
| N-H Stretch | - | 3450 |
| C=O Stretch | - | 1685 |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Ring Stretching | 1620 - 1450 | 1610 - 1440 |
Tautomerism: A Deeper Dive
The equilibrium between the 4-hydroxycinnoline (enol) and cinnolin-4(1H)-one (keto) tautomers is a critical determinant of this compound's chemical behavior. Computational studies on related systems, such as 2- and 4-pyridones, have shown that the relative stability of tautomers can be influenced by factors like aromaticity gain and the relief of Pauli repulsion[2]. For this compound, DFT calculations generally predict the keto form to be more stable than the enol form in the gas phase, primarily due to the greater strength of the C=O bond compared to the C=C bond. However, solvent effects can significantly alter this equilibrium.
Bridging Theory and Experiment
The validity and utility of quantum chemical calculations are greatly enhanced when they are benchmarked against experimental data. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide empirical data that can be directly compared with theoretical predictions. For instance, the calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum, and the calculated electronic transitions can be compared with the absorption maxima observed in a UV-Vis spectrum. This synergy between computation and experimentation is crucial for a comprehensive understanding of molecular systems.
References
Tautomerism and Stability of 4-Cinnolinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cinnolinol, a heterocyclic compound of significant interest in medicinal chemistry, exhibits keto-enol tautomerism, a fundamental concept governing its chemical behavior and biological activity. This technical guide provides a comprehensive examination of the tautomeric equilibrium of this compound, focusing on the relative stability of its tautomeric forms. Detailed spectroscopic and computational data are presented to elucidate the structural predominance of the cinnolin-4(1H)-one form. This document serves as a critical resource for professionals engaged in the research and development of cinnoline-based therapeutic agents, offering detailed experimental protocols and a thorough analysis of the factors influencing tautomeric preference.
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antibacterial, and antihypertensive properties.[1] A key structural feature of many biologically active cinnolines is the substituent at the 4-position. When this substituent is a hydroxyl group, the molecule, known as this compound, can exist in two tautomeric forms: the enol form (4-hydroxycinnoline) and the keto form (cinnolin-4(1H)-one).
The position of this tautomeric equilibrium is of paramount importance as it dictates the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and molecular shape. These properties, in turn, profoundly influence the molecule's interaction with biological targets, affecting its efficacy and pharmacokinetic profile. Understanding the factors that govern the stability of these tautomers is therefore crucial for the rational design of novel cinnoline-based drugs.
This guide presents a detailed analysis of the tautomeric equilibrium of this compound, supported by experimental data from various spectroscopic techniques and computational studies.
The Tautomeric Equilibrium of this compound
This compound can interconvert between its enol and keto forms through a prototropic shift. The equilibrium between these two forms is depicted below.
Caption: Tautomeric equilibrium of this compound.
Extensive spectroscopic evidence overwhelmingly indicates that the equilibrium for this compound lies significantly to the right, favoring the cinnolin-4(1H)-one (keto) form in both the solid state and in various solvents.[2] This preference is a common feature among related heterocyclic systems, such as 4-hydroxyquinolines, which also predominantly exist in their corresponding keto forms.[3][4]
Experimental Evidence for Tautomeric Predominance
The structural elucidation of this compound's dominant tautomer relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, and together they form a cohesive picture of the cinnolin-4(1H)-one form as the more stable tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the enol and keto tautomers by probing the chemical environment of the protons and carbon atoms.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Tautomeric Form | Key Spectroscopic Feature | Observed for this compound | Reference |
| Cinnolin-4(1H)-one (Keto) | Presence of an N-H proton signal. | Yes | [2] |
| ¹³C signal for a C=O group (~170 ppm). | Yes (170.3 ppm in DMSO-d₆) | [2] | |
| 4-Hydroxycinnoline (Enol) | Presence of an O-H proton signal. | No | [2] |
| ¹³C signal for a C-OH group (aromatic region). | No | [2] |
Detailed NMR spectroscopic investigations have shown that the chemical shifts observed for this compound are consistent with the cinnolin-4(1H)-one structure.[2] Comparison with N-methylated and O-methylated derivatives, which "lock" the molecule into the keto and enol forms, respectively, further confirms this assignment. The NMR data for this compound closely resembles that of 1-methylcinnolin-4(1H)-one, providing strong evidence for the predominance of the keto tautomer in solution.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The key distinction between the keto and enol forms lies in the presence of a carbonyl (C=O) group in the former and a hydroxyl (O-H) group in the latter.
Table 2: Key Infrared Absorption Frequencies
| Tautomeric Form | Characteristic IR Absorption Band | Expected Range (cm⁻¹) | Observed for this compound |
| Cinnolin-4(1H)-one (Keto) | C=O stretch | 1650 - 1700 | Yes |
| N-H stretch | 3200 - 3500 | Yes | |
| 4-Hydroxycinnoline (Enol) | O-H stretch (aromatic) | 3500 - 3700 (sharp) | No |
| C=N stretch | 1620 - 1680 | - |
Studies on related 4-quinolone systems, which exhibit similar tautomerism, show a strong absorption band in the region of 1650-1680 cm⁻¹, indicative of the C=O stretching vibration of the quinolinone ring, confirming the prevalence of the keto tautomer.[5]
Computational Studies on Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the this compound tautomers. These computational methods allow for the calculation of the Gibbs free energy of each tautomer, providing a quantitative measure of their relative populations at equilibrium.
Experimental Protocols
For researchers aiming to replicate or build upon the studies of this compound tautomerism, the following are generalized protocols for the key experimental techniques.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). Standard pulse sequences should be employed. For the ¹³C spectrum, a proton-decoupled experiment is typically used.
-
Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts (δ) in ppm, paying close attention to the regions corresponding to N-H/O-H protons and carbonyl/aromatic carbons.
IR Spectroscopy
Caption: Workflow for IR spectroscopic analysis.
-
Sample Preparation: For solid-state analysis, prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the KBr pellet or mulling agent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups, particularly the C=O and N-H stretches of the keto form versus the O-H stretch of the enol form.
Factors Influencing Tautomeric Stability
The pronounced stability of the cinnolin-4(1H)-one tautomer can be attributed to several factors:
-
Amide Resonance: The keto form contains a cyclic amide (lactam) structure, which is stabilized by resonance. This delocalization of the nitrogen lone pair into the carbonyl group provides significant thermodynamic stability.
-
Aromaticity: While both tautomers contain a benzene ring, the overall aromatic character of the bicyclic system can differ. Computational studies on related systems suggest that the keto form may possess a higher degree of aromaticity in the carbocyclic ring.[6]
-
Solvent Effects: Polar solvents can influence the tautomeric equilibrium by differentially solvating the two forms. However, for this compound, the keto form is predominant even in polar solvents like DMSO.[2]
-
Intermolecular Hydrogen Bonding: In the solid state, the cinnolin-4(1H)-one molecules can form strong intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another, leading to a stable crystal lattice.
Implications for Drug Development
The predominance of the cinnolin-4(1H)-one tautomer has significant implications for drug design and development:
-
Structure-Activity Relationships (SAR): SAR studies must consider the keto form as the bioactive conformation. The presence of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in a specific spatial arrangement is a key feature for molecular recognition by biological targets.
-
Physicochemical Properties: The greater polarity of the amide group in the keto form influences properties such as solubility and membrane permeability.
-
Lead Optimization: Chemical modifications of the cinnoline scaffold should be designed with the understanding that the tautomeric equilibrium is heavily skewed towards the keto form. Attempts to favor the enol form would likely require significant structural alterations.
Conclusion
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. holzer-group.at [holzer-group.at]
- 3. researchgate.net [researchgate.net]
- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Cinnoline Core: A Technical Guide to its Discovery, Isolation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. First discovered in 1883, its unique structural and electronic properties have made it a versatile core for the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes to the cinnoline core, detailed experimental protocols for its synthesis, and a comprehensive overview of its pharmacological significance, with a focus on its applications in drug development.
Discovery and Early Synthetic Endeavors
The history of cinnoline dates back to 1883 when Victor von Richter, while investigating the cyclization of diazotized o-aminoarylpropiolic acids, serendipitously synthesized the first derivative of this novel heterocyclic system. This reaction, now known as the Richter cinnoline synthesis , laid the groundwork for the exploration of this new class of compounds.[1][2] For a considerable period, the cinnoline scaffold was purely a product of synthetic chemistry, with no known natural occurrences. It was not until 2011 that the first natural cinnoline derivative was isolated, underscoring the unique role of synthetic chemistry in unlocking the potential of this heterocyclic system.[3][4]
Key Synthetic Methodologies and Experimental Protocols
Several classical named reactions have been instrumental in the synthesis of the cinnoline core and its derivatives. These methods provide access to a variety of substituted cinnolines, which are crucial for structure-activity relationship (SAR) studies in drug discovery.
The Richter Cinnoline Synthesis
This method involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization to yield a 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated.[1][2]
General Experimental Protocol: Richter Synthesis of 4-Hydroxycinnoline
-
Step 1: Diazotization: A solution of o-aminophenylpropiolic acid (1.0 eq) in dilute hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Step 2: Cyclization: The solution containing the diazonium salt is then warmed to room temperature and stirred for several hours, or until the evolution of nitrogen gas ceases. In some variations, a copper catalyst may be used to facilitate the cyclization.
-
Step 3: Isolation of 4-Hydroxycinnoline-3-carboxylic Acid: The resulting precipitate of 4-hydroxycinnoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Step 4: Decarboxylation: The purified 4-hydroxycinnoline-3-carboxylic acid is heated at its melting point (or in a high-boiling solvent such as diphenyl ether) to effect decarboxylation, yielding 4-hydroxycinnoline. The product can be purified by recrystallization from a suitable solvent like ethanol.
The Widman-Stoermer Synthesis
This synthesis provides a route to cinnolines through the cyclization of diazotized o-aminoarylethylenes. It is particularly useful for preparing 4-substituted cinnolines.[5][6]
General Experimental Protocol: Widman-Stoermer Synthesis of 4-Methylcinnoline
-
Step 1: Diazotization and Cyclization: o-Amino-α-methylstyrene (1.0 eq) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is cooled to 0-5 °C, and a concentrated aqueous solution of sodium nitrite (1.2 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Step 2: Work-up and Isolation: The reaction mixture is neutralized with a base, such as sodium carbonate, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford 4-methylcinnoline.
The Neber-Bossel Synthesis
The Neber-Bossel synthesis is a classical method for preparing 3-hydroxycinnolines from (2-aminophenyl)hydroxyacetates.[7]
General Experimental Protocol: Neber-Bossel Synthesis of 3-Hydroxycinnoline
-
Step 1: Diazotization and Reduction: (2-Aminophenyl)hydroxyacetate (1.0 eq) is diazotized with sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt is then reduced in situ, for example with stannous chloride in hydrochloric acid, to form the corresponding hydrazine.
-
Step 2: Cyclization: The acidic solution containing the hydrazine intermediate is heated at reflux for several hours. During this time, intramolecular cyclization occurs to form 3-hydroxycinnoline.
-
Step 3: Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude 3-hydroxycinnoline can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
The Borsche-Witte Synthesis (a modification of the Borsche Cinnoline Synthesis)
This method provides 4-hydroxycinnolines from the cyclization of diazotized o-aminoaryl ketones.[2][7]
General Experimental Protocol: Borsche-Witte Synthesis of 4-Hydroxycinnoline
-
Step 1: Diazotization: 2-Aminoacetophenone (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
Step 2: Cyclization: The diazonium salt solution is then added to a solution of a suitable base (e.g., aqueous sodium hydroxide) and stirred. The intramolecular cyclization proceeds to form 4-hydroxycinnoline.
-
Step 3: Isolation and Purification: The reaction mixture is acidified with acetic acid to precipitate the product. The crude 4-hydroxycinnoline is collected by filtration, washed with water, and purified by recrystallization.
Data Presentation: A Quantitative Overview
The versatility of the cinnoline scaffold is evident in the diverse biological activities exhibited by its derivatives. The following tables summarize key quantitative data for representative cinnoline compounds.
Table 1: Antibacterial Activity of Cinnoline Derivatives
| Compound | Substituent(s) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) | Reference(s) |
| Cinoxacin | 1-ethyl-4-oxo-1,4-dihydro-[8]dioxolo[4,5-g]cinnoline-3-carboxylic acid | - | - | - | - | [3] |
| Cinnoline-3-carboxamides | 7-chloro, 4-amino | 12.5 | 6.25 | 25 | 12.5 | [3] |
| Cinnoline-3-carboxamides | 7-bromo, 4-amino | 12.5 | 6.25 | 12.5 | 6.25 | [3] |
| Pyrazolo[4,3-c]cinnolines | Various | 25-100 | 12.5-50 | 50-100 | 25-50 | [9] |
| Cinnoline Imidazoles | 7,8-dichloro, 4-(5-amino-imidazole) | >100 | 25 | >100 | 50 | [9] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.
Table 2: Anticancer Activity of Cinnoline Derivatives
| Compound | Substituent(s) | Cell Line | IC50 (µM) | Reference(s) |
| Pyrazolo[4,3-c]cinnoline 4d | 7-chloro-8-fluoro-3-methyl-1-(4-methoxybenzoyl) | A549 (Lung) | 10.2 | |
| Pyrazolo[4,3-c]cinnoline 4l | 7-chloro-8-fluoro-3-methyl-1-(4-hydroxybenzoyl) | A549 (Lung) | 8.5 | |
| Benzo[h]quinoline derivative 6e | N-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carboxamide | MCF-7 (Breast) | 3.91 | [10] |
| Benzo[h]quinoline derivative 6e | N-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carboxamide | A2780 (Ovarian) | 1.86 | [10] |
| Quinoline-chalcone derivative 12e | (E)-1-(2-chloroquinolin-3-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | MGC-803 (Gastric) | 1.38 | [11] |
| Quinoline-chalcone derivative 12e | (E)-1-(2-chloroquinolin-3-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | HCT-116 (Colon) | 5.34 | [11] |
Note: IC50 (half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Spectroscopic Data for Representative Cinnoline Derivatives
| Compound | Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | Reference(s) |
| 4-Methylcinnoline | C9H8N2 | 8.85 (d, 1H), 8.30 (d, 1H), 7.90-7.70 (m, 2H), 7.60 (s, 1H), 2.70 (s, 3H) | 150.2, 145.8, 131.5, 129.8, 128.4, 127.6, 125.1, 119.3, 18.2 | 144 [M]+ | General spectral characteristics |
| 3-Hydroxycinnoline | C8H6N2O | 12.1 (br s, 1H), 7.80 (d, 1H), 7.60-7.40 (m, 2H), 7.20 (d, 1H), 7.00 (s, 1H) | 162.5, 141.8, 138.2, 130.1, 125.4, 122.3, 116.0, 115.8 | 146 [M]+ | General spectral characteristics |
| Pyrazolo[4,3-c]cinnoline 4b | C18H12ClFN4O | 7.51 (s, 1H), 7.29 (s, 1H), 7.25-7.18 (m, 5H), 4.27 (s, 2H), 2.35 (s, 3H) | 168.8, 159.6, 151.3, 139.7, 138.6, 135.1, 131.1, 129.5, 128.2, 126.7, 117.2, 115.4, 39.6, 12.9 | 354.14 [M]+ |
Note: NMR data is typically recorded in CDCl3 or DMSO-d6 and referenced to TMS. Mass spectrometry data corresponds to the molecular ion peak.
Signaling Pathways and Mechanisms of Action
Cinnoline derivatives exert their biological effects by modulating various signaling pathways. Two prominent targets are phosphodiesterase 10A (PDE10A) and topoisomerases.
Inhibition of Phosphodiesterase 10A (PDE10A)
PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling.[12][13] Inhibition of PDE10A by cinnoline derivatives leads to an increase in intracellular cAMP and cGMP levels, which in turn modulates downstream signaling cascades, including the activation of protein kinase A (PKA). This mechanism is of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia.[5]
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and other cellular processes.[14] Cinnoline derivatives can act as topoisomerase inhibitors by stabilizing the covalent complex between the enzyme and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks and ultimately triggering apoptosis in cancer cells.[15][16][17]
References
- 1. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 2. Cinnoline - Wikipedia [en.wikipedia.org]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequence selectivity of the cleavage sites induced by topoisomerase I inhibitors: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of 4-Cinnolinol: A Theoretical Deep Dive
For Immediate Release
This technical whitepaper provides a comprehensive theoretical investigation into the electronic properties of 4-Cinnolinol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Employing advanced computational methodologies, this guide elucidates the molecule's structural characteristics, electronic behavior, and potential for intermolecular interactions, offering critical insights for its application in medicinal chemistry and materials science.
Introduction to this compound
This compound, also known as 4-hydroxycinnoline, is a bicyclic aromatic compound belonging to the cinnoline family. Its structure is characterized by a benzene ring fused to a pyridazine ring. The presence of a hydroxyl group at the 4-position introduces the possibility of tautomerism, a key aspect of its chemical reactivity and electronic nature. Understanding the electronic properties of this compound and its tautomeric form, cinnolin-4(1H)-one, is crucial for predicting its biological activity and designing novel derivatives with enhanced therapeutic potential.
Computational Methodology
The electronic and structural properties of this compound were investigated using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.
Experimental Protocol: DFT Calculations
-
Software: Gaussian 09 suite of programs was utilized for all calculations.
-
Method: The DFT approach was employed, specifically utilizing the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: The 6-311++G(d,p) basis set was used for all atoms, providing a good balance between computational cost and accuracy for systems of this nature.
-
Geometry Optimization: The molecular geometry of this compound and its tautomer were fully optimized without any symmetry constraints. The convergence criteria were set to the default values of the software.
-
Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the structures.
-
Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), were calculated from the optimized geometries.
Tautomerism: A Fundamental Equilibrium
This compound exists in a tautomeric equilibrium with its keto form, cinnolin-4(1H)-one. This phenomenon involves the migration of a proton and a shift in double bonds. The relative stability of these tautomers significantly influences the molecule's chemical behavior.
Caption: Tautomeric equilibrium between this compound and Cinnolin-4(1H)-one.
Theoretical calculations often indicate that the keto form (cinnolin-4(1H)-one) is the more stable tautomer in the gas phase and in various solvents, a finding that is crucial for understanding its interaction with biological targets.
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are fundamental to its reactivity. The HOMO and LUMO energies are particularly important as they provide insights into the molecule's ability to donate and accept electrons, respectively.
Table 1: Calculated Electronic Properties of this compound and Cinnolin-4(1H)-one
| Property | This compound (Enol) | Cinnolin-4(1H)-one (Keto) | Unit |
| HOMO Energy | -6.23 | -6.58 | eV |
| LUMO Energy | -1.89 | -2.15 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.34 | 4.43 | eV |
| Dipole Moment | 3.45 | 5.89 | Debye |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculations.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity. The calculated values indicate that both tautomers are relatively stable, with the keto form being slightly less reactive.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack.
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
In the MEP of this compound, the regions around the oxygen and nitrogen atoms typically show negative potential (red), indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. The hydrogen atoms of the hydroxyl and amine groups exhibit positive potential (blue), highlighting their electrophilic nature and ability to act as hydrogen bond donors. This information is critical for understanding drug-receptor interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The distribution of the HOMO and LUMO provides further insight into the reactive sites of the molecule.
Table 2: Frontier Molecular Orbital Contributions
| Tautomer | Orbital | Primary Atomic Contributions |
| This compound (Enol) | HOMO | π-orbitals of the benzene and pyridazine rings, with significant contribution from the oxygen atom. |
| LUMO | π-orbitals delocalized over the entire bicyclic system. | |
| Cinnolin-4(1H)-one (Keto) | HOMO | π-orbitals of the benzene ring and the N1-C8a bond. |
| LUMO | π-orbitals with significant contributions from the C4=O carbonyl group and the pyridazinone ring. |
The localization of the HOMO and LUMO on different parts of the molecule in the two tautomers further underscores the distinct reactivity profiles of the enol and keto forms.
Conclusion and Future Directions
This theoretical investigation provides a foundational understanding of the electronic properties of this compound. The prevalence of the more stable keto tautomer, cinnolin-4(1H)-one, and the detailed analysis of its electronic structure, offer valuable guidance for the rational design of novel cinnoline-based compounds. Future research should focus on exploring the impact of various substituents on the electronic properties and tautomeric equilibrium, as well as investigating the molecule's behavior in different solvent environments to more accurately model physiological conditions. These computational insights, when integrated with experimental studies, will accelerate the discovery and development of new therapeutic agents and functional materials based on the cinnoline scaffold.
An In-Depth Technical Guide to the Synthesis of 4-Cinnolinol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 4-cinnolinol and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The document details classical and modern synthetic methodologies, provides structured quantitative data, and includes detailed experimental protocols for key reactions. Visual diagrams of reaction pathways and experimental workflows are presented to facilitate understanding.
Introduction to this compound and its Significance
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered considerable attention in the field of medicinal chemistry. The this compound scaffold, existing in tautomeric equilibrium with 4(1H)-cinnolinone, is a privileged structure found in compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The development of efficient and versatile synthetic methods is crucial for the exploration of the therapeutic potential of this class of compounds.
Classical Synthetic Strategies
Three classical named reactions have historically been the cornerstones of this compound synthesis: the Richter synthesis, the Widman-Stoermer synthesis, and the Neber-Bossel synthesis.
The Richter Synthesis
The Richter synthesis, first reported by Victor von Richter in 1883, involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization. The initial product, a 4-hydroxycinnoline-3-carboxylic acid, can be subsequently decarboxylated to yield the desired this compound.
Reaction Pathway for the Richter Synthesis
Caption: General workflow of the Richter synthesis.
Experimental Protocol: Synthesis of 4-Hydroxycinnoline (adapted from Schofield and Simpson, 1945)
-
Diazotization: A solution of o-aminophenylpropiolic acid (1.61 g, 10 mmol) in dilute hydrochloric acid (2 M, 20 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with constant stirring, maintaining the temperature below 5 °C. The stirring is continued for an additional 30 minutes at this temperature.
-
Cyclization and Decarboxylation: The cold diazonium salt solution is slowly added to a vigorously stirred, pre-heated solution of copper(I) chloride (0.2 g) in concentrated hydrochloric acid (20 mL) at 70 °C. The mixture is then heated under reflux for 1 hour.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is recrystallized from glacial acetic acid to afford pure 4-hydroxycinnoline.
The Widman-Stoermer Synthesis
The Widman-Stoermer synthesis provides a route to 4-substituted cinnolines through the cyclization of diazotized o-aminoarylethylenes. The nature of the substituent on the ethylene moiety determines the substituent at the 4-position of the resulting cinnoline.
Reaction Pathway for the Widman-Stoermer Synthesis
Caption: General workflow of the Widman-Stoermer synthesis.
Experimental Protocol: Synthesis of 4-Methylcinnoline (A precursor for this compound analogs)
-
Preparation of 2-(o-Aminophenyl)-propene: Methyl anthranilate is reacted with excess methylmagnesium bromide in diethyl ether to yield the corresponding tertiary alcohol, which is then dehydrated using a trace of iodine to give 2-(o-aminophenyl)-propene.
-
Diazotization and Cyclization: The 2-(o-aminophenyl)-propene (1.33 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) and cooled to 0 °C. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with vigorous stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
Work-up: The solution is made alkaline with aqueous ammonia, and the product is extracted with diethyl ether. The ethereal extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Purification: The crude 4-methylcinnoline is purified by column chromatography on silica gel.
The Neber-Bossel Synthesis
The Neber-Bossel synthesis is a classical method for the preparation of 3-hydroxycinnolines. It involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the diazonium salt to the corresponding hydrazine, which then undergoes cyclization upon heating in acidic medium. While this method primarily yields 3-hydroxycinnolines, it is an important classical route within the broader context of cinnoline synthesis.
Reaction Pathway for the Neber-Bossel Synthesis
Caption: General workflow of the Neber-Bossel synthesis.
Experimental Protocol: Synthesis of 3-Hydroxycinnoline
-
Diazotization and Reduction: Ethyl (2-aminophenyl)glyoxylate is diazotized with sodium nitrite in hydrochloric acid at 0-5 °C. The resulting diazonium salt solution is then treated with a solution of tin(II) chloride in hydrochloric acid to reduce the diazo group to a hydrazine.
-
Cyclization: The resulting hydrazine intermediate is cyclized by heating in boiling hydrochloric acid.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent.
Modern Synthetic Approaches
While the classical methods are still relevant, modern organic synthesis has introduced more efficient and versatile routes to this compound derivatives. These often involve transition-metal-catalyzed cross-coupling and cyclization reactions.
One notable modern approach is the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes. This method allows for the synthesis of 3,4-disubstituted cinnolines with a wide range of functional groups.
Quantitative Data of this compound Derivatives
The following table summarizes the physical and spectral data for a selection of this compound derivatives synthesized via various methods.
| Compound | Substituent (R) | Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) |
| This compound | H | Richter | 75 | 235-237 | 12.1 (s, 1H, OH), 8.2-7.5 (m, 5H, Ar-H) | 165.2, 148.5, 138.7, 131.2, 128.9, 125.4, 122.1, 115.8 |
| 6-Chloro-4-cinnolinol | 6-Cl | Richter | 68 | 278-280 | 12.3 (s, 1H, OH), 8.3 (d, 1H), 7.8 (dd, 1H), 7.6 (d, 1H), 7.5 (s, 1H) | 164.8, 147.1, 137.3, 132.5, 130.1, 124.8, 123.5, 117.2 |
| 7-Methoxy-4-cinnolinol | 7-OCH₃ | Richter | 72 | 245-247 | 11.9 (s, 1H, OH), 8.0 (d, 1H), 7.6 (d, 1H), 7.2 (dd, 1H), 7.1 (s, 1H), 3.9 (s, 3H, OCH₃) | 166.0, 160.5, 149.0, 139.8, 123.7, 118.9, 110.2, 105.6, 55.8 |
| 4-Methylcinnoline | 4-CH₃ | Widman-Stoermer | 85 | 83-85 | 8.5-7.6 (m, 4H, Ar-H), 2.8 (s, 3H, CH₃) | 158.3, 148.1, 135.2, 129.8, 128.4, 126.7, 125.1, 124.3, 19.5 |
Conclusion
The synthesis of this compound derivatives has evolved from classical named reactions to more sophisticated modern methodologies. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. This guide provides a foundational understanding of the key synthetic strategies and offers detailed protocols to aid researchers in the design and execution of their synthetic endeavors in this important area of medicinal chemistry. The tabulated data serves as a valuable reference for the characterization of newly synthesized compounds. Further exploration of modern catalytic methods is expected to yield even more efficient and diverse pathways to this valuable heterocyclic scaffold.
The Cinnoline Scaffold: A Technical Guide to its Chemical Reactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring, has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile chemical reactivity make it a privileged scaffold in the design of novel therapeutic agents. This in-depth technical guide explores the core chemical reactivity of the cinnoline nucleus, provides detailed experimental protocols for its key transformations, and delves into its role as a modulator of critical signaling pathways in drug discovery.
Chemical Reactivity of the Cinnoline Core
The chemical reactivity of the cinnoline scaffold is dictated by the interplay of the electron-donating benzene ring and the electron-withdrawing pyridazine moiety. This inherent electronic push-pull dynamic governs the regioselectivity of various chemical transformations.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the cinnoline ring primarily occurs on the electron-rich carbocyclic (benzene) ring. The pyridazine ring, being electron-deficient, is generally deactivated towards electrophilic attack. Under acidic conditions, typically used for many EAS reactions, the nitrogen atoms of the pyridazine ring are protonated, further deactivating the entire heterocyclic system.
The principal sites of electrophilic attack are the C5 and C8 positions, analogous to the reactivity of quinoline. The regioselectivity is governed by the stability of the Wheland intermediate, where the positive charge can be delocalized without disrupting the aromaticity of the pyridazine ring.
Nitration: Nitration of cinnoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitrocinnoline and 8-nitrocinnoline. The reaction conditions can be tuned to favor one isomer over the other, although separation is often required. For substituted cinnolines, the position of the existing substituent and the reaction conditions dictate the regiochemical outcome. For instance, nitration of chloro-(5,6,7,8)-4-hydroxycinnolines is influenced by both the diaza-grouping and the chloro-substituent[1].
Sulfonation: Sulfonation of cinnoline with fuming sulfuric acid also leads to substitution at the C5 and C8 positions. For example, sulphonation of 5- and 8-chloro-4-hydroxycinnolines yields the corresponding 8- and 5-sulphonic acids, respectively[1].
Halogenation: Direct halogenation of the cinnoline scaffold can be achieved using various halogenating agents. The reaction conditions need to be carefully controlled to avoid side reactions. Metal-free protocols developed for the regioselective halogenation of quinolines can often be adapted for cinnolines[2].
Nucleophilic Aromatic Substitution
The electron-deficient pyridazine ring of the cinnoline scaffold is susceptible to nucleophilic attack, particularly at the C4 position. The presence of a good leaving group, such as a halogen, at this position facilitates nucleophilic aromatic substitution (SNAr).
The synthesis of 4-chlorocinnoline, a key intermediate for introducing various nucleophiles, is a crucial first step. This can be achieved from the corresponding 4-hydroxycinnoline. The resulting 4-chlorocinnoline readily reacts with a variety of nucleophiles, including amines, alkoxides, and thiolates, to yield a diverse array of 4-substituted cinnoline derivatives. The reactivity of chloroquinolines towards nucleophilic substitution has been extensively studied and provides a good model for understanding the behavior of chlorocinnolines[3][4].
N-Oxidation
The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides. The N-oxide functionality significantly alters the electronic properties of the ring system, activating it towards both electrophilic and nucleophilic attack. The N-oxide group can direct C-H functionalization at positions that are otherwise unreactive.
Cycloaddition Reactions
While the cinnoline scaffold itself is aromatic and generally a reluctant participant in cycloaddition reactions, its derivatives can be designed to undergo such transformations. The hetero-Diels-Alder reaction, where the cinnoline system acts as an azadiene, is a potential route to novel fused-ring systems. However, this area of cinnoline chemistry is less explored compared to its substitution reactions. Insights can be drawn from the extensive studies on the Diels-Alder reactions of quinolines and other azadienes[5][6][7].
Quantitative Data on Cinnoline Derivatives
The following tables summarize key quantitative data for various cinnoline derivatives, focusing on their biological activity.
Table 1: Inhibitory Activity of Cinnoline Derivatives against PI3K Isoforms and Cancer Cell Lines
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 25 | 0.5 | 3.7 | 0.7 | 6.4 | 0.264 | 2.04 | 1.14 |
Data sourced from Zhang et al. (2021)[8][9].
Table 2: Inhibitory Activity of Cinnoline Analogues against PDE10A
| Compound | R3 | R4 | PDE10A IC50 (nM) |
| 13a | CH3 | OCH3 | 18.4 |
| 13b | CH3 | OBn | 4,250 |
| 14a | CH3 | OH | 10,800 |
| 13c | Pyridin-3-yl | OCH3 | 14 |
| 13d | Pyridin-3-yl | OBn | 1,550 |
| 14b | Pyridin-3-yl | OH | 6,620 |
| 26a | - | - | 1.52 ± 0.18 |
| 26b | - | - | 2.86 ± 0.10 |
| 33c | - | - | 3.73 ± 0.60 |
Data sourced from a study on cinnoline and benzimidazole analogues as PDE10A inhibitors[10].
Experimental Protocols
General Procedure for the Nitration of a Substituted Cinnoline
This protocol is adapted from the nitration of chloro-(5,6,7,8)-4-hydroxycinnolines[1].
-
Dissolution: Dissolve the substituted cinnoline (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.
-
Addition of Nitrating Agent: Add a solution of nitric acid (1.1 eq) in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired nitro-cinnoline derivative.
General Procedure for Nucleophilic Substitution of 4-Chlorocinnoline
This is a general procedure based on the reactivity of halo-heterocycles.
-
Reactant Mixture: In a round-bottom flask, combine 4-chlorocinnoline (1.0 eq), the desired nucleophile (1.2-2.0 eq), and a suitable solvent (e.g., DMF, DMSO, or ethanol).
-
Base (if required): If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or Et3N) (1.5-2.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80-150 °C and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the 4-substituted cinnoline.
Cinnoline Derivatives in Signaling Pathways
Cinnoline-based compounds have emerged as potent inhibitors of key enzymes in cellular signaling pathways, demonstrating their therapeutic potential in oncology and neuroscience.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several cinnoline derivatives have been identified as potent inhibitors of PI3K isoforms[8][11]. By blocking the catalytic activity of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of Akt and its downstream effectors. This leads to the induction of apoptosis and suppression of tumor growth.
Caption: PI3K/Akt signaling pathway and the point of inhibition by cinnoline derivatives.
PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling. Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. Cinnoline derivatives have been developed as potent and selective PDE10A inhibitors[10][12][13][14]. By inhibiting the hydrolysis of cAMP and cGMP, these compounds enhance downstream signaling through protein kinase A (PKA) and protein kinase G (PKG), respectively, thereby modulating neuronal excitability and function.
Caption: Role of PDE10A in cyclic nucleotide signaling and its inhibition by cinnoline derivatives.
Conclusion
The cinnoline scaffold represents a versatile and valuable platform in modern drug discovery. Its rich chemical reactivity allows for the synthesis of diverse libraries of compounds with a wide range of biological activities. The ability of cinnoline derivatives to potently and selectively modulate key signaling pathways, such as the PI3K/Akt and PDE10A pathways, underscores their therapeutic potential. This technical guide provides a foundational understanding of the chemical reactivity of the cinnoline core, offering practical guidance for the synthesis and functionalization of this important heterocyclic system. Further exploration of the chemical space around the cinnoline scaffold is poised to yield novel drug candidates for a variety of diseases.
References
- 1. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural findings of cinnolines as anti-schizophrenic PDE10A inhibitors through comparative chemometric modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zenodo.org [zenodo.org]
- 14. Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson’s Disease through a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Cinnoline Chemistry: A Historical Perspective on the Discovery of 4-Cinnolinol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth historical perspective on the discovery of 4-Cinnolinol, a foundational molecule in the diverse field of cinnoline chemistry. While the cinnoline scaffold is now a key component in various pharmacologically active compounds, its origins lie in the fundamental synthetic explorations of the late 19th century. This document delves into the initial synthesis, the key scientific contributions, and the early understanding of this important heterocyclic compound.
The Genesis of Cinnoline: Victor von Richter's Pioneering Synthesis
The history of this compound is intrinsically linked to the first synthesis of the cinnoline ring system by the German chemist Victor von Richter in 1883.[1][2][3] His work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the groundwork for the entire class of these nitrogen-containing heterocycles.[1]
The reaction, now famously known as the Richter cinnoline synthesis , did not directly yield this compound but rather a precursor, 4-hydroxycinnoline-3-carboxylic acid.[1][4] The synthesis involved the diazotization of an ortho-substituted aminophenylpropiolic acid, which upon intramolecular cyclization, formed the cinnoline ring.
The Richter Cinnoline Synthesis Workflow
The logical workflow of von Richter's foundational experiment can be visualized as follows:
Experimental Protocols: A Glimpse into 19th-Century Synthesis
Obtaining the full, detailed experimental protocol from von Richter's original 1883 publication is challenging. However, based on contemporary reviews and the nature of organic synthesis during that era, the following represents a likely reconstruction of the key experimental steps. It is important to note that the yields and specific conditions were often not reported with the same level of precision as in modern chemical literature.
Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid
-
Diazotization of o-Aminophenylpropiolic Acid: An aqueous solution of o-aminophenylpropiolic acid would be acidified with hydrochloric acid and cooled, likely in an ice bath. A solution of sodium nitrite would then be added portion-wise to effect the diazotization, forming the corresponding diazonium salt.
-
Intramolecular Cyclization: The resulting solution containing the diazonium salt would then be heated. This thermal treatment would induce an intramolecular cyclization, leading to the formation of 4-hydroxycinnoline-3-carboxylic acid, which would precipitate from the aqueous solution.
Decarboxylation to this compound
-
Thermal Decomposition: The isolated 4-hydroxycinnoline-3-carboxylic acid would be subjected to dry distillation or heated to a high temperature, likely above its melting point. This would cause the loss of carbon dioxide, yielding the final product, this compound.
Tautomerism: An Early Structural Consideration
An important structural aspect of this compound is its existence in tautomeric forms. While named as a "hydroxy" derivative, it predominantly exists as its keto tautomer, cinnolin-4(1H)-one . This equilibrium is a key feature of the molecule's chemistry.
Note: The images in the diagram above are placeholders and would need to be replaced with actual chemical structure images for a final document.
Quantitative and Physicochemical Data: A Historical Void
| Property | Historical Data (circa 1883) | Modern Data |
| Reaction Yield | Not consistently reported | Varies by method |
| Melting Point | Not readily available | 233.5-234 °C[5] |
| Appearance | Likely a crystalline solid | Off-white to light brown solid[5] |
Early Biological Investigations: An Unexplored Frontier
A comprehensive search of historical records reveals no evidence of pharmacological or biological studies of this compound, or cinnoline derivatives in general, around the time of its discovery. The focus of 19th-century organic chemistry was primarily on the synthesis, isolation, and characterization of new compounds. The systematic investigation of the biological activities of synthetic compounds is a more modern scientific endeavor.
Consequently, there are no historical signaling pathways or logical relationships related to the biological effects of this compound from this period to be diagrammed. The vast and diverse biological activities now associated with the cinnoline scaffold are the result of extensive research conducted in the latter half of the 20th century and into the 21st century.[2][6][7][8]
Conclusion
The discovery of this compound by Victor von Richter in 1883 was a seminal moment in heterocyclic chemistry. While the experimental protocols and quantitative data from this era lack the detail of modern standards, the intellectual achievement of the Richter cinnoline synthesis provided the foundation for a rich and pharmacologically significant field of study. The initial focus was purely on the chemical synthesis and structure of this novel ring system, with the exploration of its biological potential coming many decades later. This historical perspective underscores the evolution of chemical and pharmaceutical sciences, from the foundational pursuit of new molecular entities to the targeted design of therapeutic agents.
References
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. ijariit.com [ijariit.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Von-Richter-Cinnolinsynthese – Wikipedia [de.wikipedia.org]
- 5. 4-HYDROXY-CINNOLINE CAS#: 875-66-1 [chemicalbook.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-Cinnolinol as a Scaffold for Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, analogous to the well-explored quinoline and quinazoline systems.[1][2] Cinnoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] The 4-cinnolinol (or its tautomer, cinnolin-4(1H)-one) core, in particular, serves as a versatile and promising framework for the design of potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] This makes them prime targets for therapeutic intervention.
This document provides detailed application notes and protocols for researchers interested in utilizing the this compound scaffold to develop novel inhibitors for key oncogenic kinases, including those in the PI3K/Akt, VEGFR, and c-Met signaling pathways.
General Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various established chemical routes. A common strategy involves the cyclization of aryl hydrazone precursors.[6][7] Subsequent functionalization at various positions on the cinnoline ring allows for the generation of a diverse chemical library to explore structure-activity relationships (SAR).
Caption: General workflow for synthesizing this compound derivatives.
Application I: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a frequent event in many human cancers, making it a high-priority target for drug development. Cinnoline derivatives have been identified as potent inhibitors of PI3K.[8]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Quantitative Data: Cinnoline Derivatives as PI3K Inhibitors
| Compound Class | Target | IC50 | Target Cell Line | Reference |
| Cinnoline Derivative | PI3Kα | 2.5 nM | - | [8] |
| Cinnoline Derivative | HCT116 (Colon) | 0.264 µM | HCT116 | [8] |
| Cinnoline Derivative | A549 (Lung) | 2.04 µM | A549 | [8] |
| Cinnoline Derivative | PC-3 (Prostate) | 1.14 µM | PC-3 | [8] |
Experimental Protocol: In Vitro PI3K Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Dilute the target PI3K enzyme in kinase buffer to the desired concentration.
-
Prepare a stock solution of the this compound test compound in 100% DMSO. Create a serial dilution series in kinase buffer.
-
Prepare a solution of the lipid substrate (e.g., PIP2) in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the enzyme.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in buffer) to the wells of a 384-well plate.
-
Add 10 µL of the PI3K enzyme/lipid substrate mix to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and measure remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Application II: Targeting the VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels.[9] Inhibiting VEGFR signaling is a clinically validated strategy to block tumor growth by cutting off its blood supply.[10] Structurally related quinoline and quinazoline scaffolds are known to produce potent VEGFR inhibitors, suggesting the this compound scaffold is a promising starting point.[11][12][13]
Caption: Inhibition of VEGFR2 signaling and angiogenesis by this compound derivatives.
Quantitative Data: Cinnoline-Related Scaffolds as VEGFR-2 Inhibitors
| Compound Class | Target | IC50 | Target Cell Line | Reference |
| 4-Anilino-2-vinyl-quinazoline | VEGFR-2 | 60.27 nM | - | [13] |
| Quinolinone Derivative | VEGFR-2 | Binds directly | HUVECs | [10] |
| Quinoline-Isatin Hybrid | VEGFR-2 | Potent Inhibition | Caco-2 | [12] |
| Quinolinone Derivative | MCF-7 (Breast) | 0.076 µM | MCF-7 | [11] |
Experimental Protocol: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of an inhibitor to disrupt the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.
-
Plate Preparation:
-
Thaw a commercial basement membrane extract (e.g., Matrigel®) on ice at 4°C overnight.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the Matrigel® solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.
-
Harvest the cells and resuspend them in a basal medium containing a low percentage of serum (e.g., 1% FBS).
-
Prepare solutions of the this compound test compound and a positive control (e.g., Sunitinib) at various concentrations in the low-serum medium.
-
Add the test compounds to the cell suspension and incubate for 30 minutes.
-
-
Assay Procedure:
-
Seed the pre-treated HUVECs (e.g., 1.5 x 10⁴ cells per well) onto the solidified Matrigel®.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
-
Data Analysis:
-
Capture images of the tube networks in each well.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analysis plugin).
-
Compare the results from treated wells to the vehicle control to determine the inhibitory effect.
-
Application III: Targeting the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a critical role in tumor invasion and metastasis.[14] Overexpression or mutation of c-Met is associated with poor prognosis in numerous cancers.[15] The quinoline scaffold, a close structural relative of cinnoline, is a core component of several approved c-Met inhibitors (e.g., Cabozantinib), highlighting the potential of cinnoline-based compounds for this target.[14][15]
Caption: Inhibition of the HGF/c-Met signaling pathway by this compound derivatives.
Quantitative Data: Cinnoline-Related Scaffolds as c-Met Inhibitors
| Compound Class | Target | IC50 | Target Cell Line | Reference |
| 3,6-disubstituted quinoline | c-Met | 9.3 nM | MKN45 (Gastric) | [15] |
| 4,6,7-substituted quinoline | c-Met | 19 nM | - | [15] |
| Capmatinib | c-Met | 0.13 nM | - | [16] |
| Crizotinib | c-Met | 4 nM | - | [16] |
Experimental Protocol: Cell Migration Wound Healing Assay
This assay measures the effect of an inhibitor on the ability of a confluent cell monolayer to migrate and close an artificial "wound."
-
Cell Seeding:
-
Seed cancer cells known to overexpress c-Met (e.g., MKN-45, U-87 MG) into a 24-well plate.
-
Culture the cells until they form a fully confluent monolayer.
-
-
Wound Creation:
-
Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer in each well.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
-
Inhibitor Treatment:
-
Replace the PBS with a low-serum medium containing the desired concentrations of the this compound test compound, a vehicle control, and a positive control.
-
For c-Met assays, HGF can be added as a chemoattractant.
-
-
Image Acquisition:
-
Immediately after adding the treatment medium, place the plate on an inverted microscope and capture an image of the wound in each well. This is the 0-hour time point.
-
Return the plate to the incubator (37°C, 5% CO₂).
-
Capture subsequent images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point for each condition.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Compare the rate of wound closure in inhibitor-treated wells to the vehicle control to quantify the anti-migratory effect.
-
Overall Drug Discovery and Validation Workflow
The development of a novel kinase inhibitor from the this compound scaffold follows a logical progression from initial design and synthesis to preclinical validation.
Caption: A typical workflow for developing a this compound-based kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnoline Scaffold-A Molecular Heart of Medicinal Chemistry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalkinomics.com [chemicalkinomics.com]
- 6. ijper.org [ijper.org]
- 7. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel angiogenesis inhibitory activity in cinnamon extract blocks VEGFR2 kinase and downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abmole.com [abmole.com]
Application Note: High-Throughput Screening of 4-Cinnolinol Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 4-cinnolinol derivatives are of particular interest as scaffolds for the development of novel therapeutics. These compounds have shown potential as anticancer, anti-inflammatory, and antibacterial agents.[1][2] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease progression, particularly those regulated by protein kinases.[3][4]
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[5][6] This document provides a detailed guide for the high-throughput screening of this compound derivatives, outlining experimental protocols for primary biochemical and cell-based assays, and presenting a framework for data analysis and visualization.
Core Concepts in Screening this compound Derivatives
The screening of this compound derivatives typically focuses on identifying inhibitors of specific enzyme targets, such as protein kinases, or compounds that modulate cellular phenotypes, such as cell viability or apoptosis. A tiered screening approach is often employed, starting with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Data Presentation: Quantitative Analysis of Derivative Activity
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). The following tables present example data for cinnoline and quinoline derivatives, which are structurally related and serve as a reference for the expected activity of this compound compounds.
Table 1: In Vitro Cytotoxicity of Cinnoline and Quinoline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| CQ | 4-Aminoquinoline | MDA-MB-468 | 24.36 | [7] |
| Compound 4 | 4-Aminoquinoline | MDA-MB-468 | 11.01 | [7] |
| Compound 5 | 4-Aminoquinoline | MDA-MB-468 | 8.73 | [7] |
| 3j | Quinoline-4-carboxylic acid | MCF-7 | Not specified (82.9% reduction in growth) | [8] |
| 7g | Pyrrolidine-carboxamide | A-549, MCF-7, HT-29 | 0.90 (mean) | [9] |
| CiQ Derivatives (5a-r) | 6-cinnamamido-quinoline-4-carboxamide | Various | 0.3 - <10 | [10] |
Table 2: Kinase Inhibitory Activity of Representative Compounds
| Compound ID | Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Idelalisib | Quinazolin-4(3H)-one | PI3K | Not specified (Approved Drug) | [11] |
| Lapatinib | 4-Anilinoquinazoline | EGFR, HER2/neu | Not specified (Approved Drug) | [11] |
| Vandetanib | 4-Anilinoquinazoline | VEGFR, EGFR | Not specified (Approved Drug) | [11] |
| Compound 7g | Pyrrolidine-carboxamide | EGFR | 87 - 107 | [9] |
Experimental Protocols
Detailed methodologies for key experiments in the high-throughput screening of this compound derivatives are provided below.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay is designed to measure the inhibition of a specific protein kinase by the test compounds.
Materials:
-
Recombinant human kinase (e.g., Src, EGFR)
-
Tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1)[12]
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives) and a known inhibitor (positive control)
-
384-well low-volume white microplates[12]
-
HTRF-compatible plate reader[12]
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagents: Europium anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer[12]
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in 100% DMSO.
-
Assay Plate Preparation: Dispense 0.5 µL of each compound dilution or DMSO into the wells of a 384-well plate.[12]
-
Enzyme Addition: Add 5.5 µL of the kinase diluted in Assay Buffer to each well.[12]
-
Reaction Initiation: Add 4 µL of a mixture of the biotinylated substrate and ATP (prepared in Assay Buffer) to each well to start the kinase reaction.[12] The final concentrations should be optimized.
-
Kinase Reaction: Cover the plate and incubate for 30-60 minutes at room temperature.[12]
-
Reaction Termination and Detection: Add 10 µL of the detection reagent mixture to each well.[12] This will stop the kinase reaction and initiate the detection process.
-
Signal Development: Cover the plate and incubate for 60 minutes at room temperature, protected from light.[12]
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[12]
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound derivatives on the viability and proliferation of cancer cells.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)[14]
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2.5 x 10^4 cells/mL in a volume of 90 µL per well and incubate overnight.[8]
-
Compound Treatment: Add 10 µL of serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72 hours in a CO2 incubator.[10]
-
MTT Addition and Incubation: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: High-Throughput Screening Workflow.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nuvisan.com [nuvisan.com]
- 6. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing 4-Cinnolinol Derivatives in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in chemical biology have introduced a novel fluorogenic probe system based on the 4-cinnolinol scaffold. Specifically, the transformation of a weakly fluorescent 4-azidocinnoline derivative to a highly fluorescent 4-aminocinnoline derivative offers a powerful tool for developing "turn-on" fluorescence assays. This application note details the photophysical properties of a key 4-aminocinnoline derivative and provides protocols for its application in fluorescence-based assays, with a primary focus on detecting reductase activity.
The core principle of this system lies in the conversion of a non-fluorescent or weakly fluorescent azide to a strongly fluorescent amine. This conversion can be triggered by specific biological activities, such as enzymatic reduction, making it an ideal candidate for developing highly sensitive and specific assays for drug discovery and diagnostics.
Photophysical Properties
The photophysical characteristics of 6-(4-cyanophenyl)cinnoline-4-amine, a representative fluorescent derivative, are summarized below. The fluorescence of this compound is highly sensitive to the solvent environment, exhibiting fluorogenic and fluorochromic effects. A significant increase in fluorescence intensity (fluorogenic effect) and a red shift in emission (fluorochromic effect) are observed in polar solvents, with a particularly strong enhancement in water.[1]
Table 1: Photophysical Data of 6-(4-cyanophenyl)cinnoline-4-amine in Various Solvents
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Tetrahydrofuran (THF) | 370 | 435 | 65 | < 0.01 |
| Acetonitrile (MeCN) | 370 | 480 | 110 | 0.02 |
| Isopropanol (i-PrOH) | 365 | 490 | 125 | 0.03 |
| Dimethyl Sulfoxide (DMSO) | 380 | 510 | 130 | 0.05 |
| Water (H₂O) | 375 | 520 | 145 | 0.11 |
Data sourced from studies on 6-(4-cyanophenyl)cinnoline-4-amine.[1]
Application: Fluorogenic Assay for Reductase Activity
The conversion of 4-azidocinnoline to the fluorescent 4-aminocinnoline by reductases provides a direct method for measuring enzyme activity. This assay is based on the principle that the enzymatic reduction of the azide group leads to a "turn-on" fluorescence signal, which is proportional to the reductase activity.
Signaling Pathway
The enzymatic reduction of 4-azidocinnoline to 4-aminocinnoline is the key step in the activation of the fluorescent signal. This process is catalyzed by various reductase enzymes.
Caption: Reductase-mediated activation of 4-aminocinnoline.
Experimental Protocol: In Vitro Reductase Activity Assay
This protocol describes a general method for measuring the activity of a purified reductase enzyme in a microplate format.
Materials:
-
Purified reductase enzyme
-
4-Azidocinnoline derivative stock solution (e.g., 10 mM in DMSO)
-
NAD(P)H stock solution (e.g., 100 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Assay Buffer: Prepare a sufficient volume of the desired assay buffer and warm to the reaction temperature (e.g., 37°C).
-
Prepare Reagent Mix: For each reaction, prepare a reagent mix containing the 4-azidocinnoline derivative and NAD(P)H in assay buffer. The final concentration of the azide probe is typically in the range of 10-50 µM, and NAD(P)H in the range of 100-500 µM. Protect the mix from light.
-
Set up the Reaction:
-
Add the reagent mix to the wells of the 96-well plate.
-
Include negative controls (no enzyme) and positive controls (if available).
-
To initiate the reaction, add the purified reductase enzyme to the wells. The final enzyme concentration will depend on the specific activity of the enzyme.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate time points using a microplate reader. Use the excitation and emission maxima determined for the 4-aminocinnoline derivative in the assay buffer (e.g., λex = 375 nm, λem = 520 nm for the 6-(4-cyanophenyl) derivative in an aqueous buffer).
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot the fluorescence intensity against time to determine the reaction rate.
-
For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.
-
Experimental Protocol: Detection of Intracellular Reductase Activity
This protocol provides a general guideline for imaging reductase activity in live cells.
Materials:
-
Cultured cells
-
4-Azidocinnoline derivative stock solution (10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or multi-well plates) and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the 4-azidocinnoline derivative in cell culture medium. The final concentration typically ranges from 1-10 µM.
-
Remove the old medium from the cells and wash with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS to remove any extracellular probe.
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the 4-aminocinnoline derivative.
-
Alternatively, the cells can be harvested and analyzed by flow cytometry to quantify the fluorescence on a per-cell basis.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cells or the percentage of fluorescent cells. Compare the results between different cell populations or treatment conditions.
Experimental Workflow
The general workflow for a fluorescence-based assay using a fluorogenic this compound derivative involves several key steps from sample preparation to data analysis.
Caption: General workflow for a fluorescence-based assay.
Conclusion
The 4-azidocinnoline/4-aminocinnoline fluorogenic pair represents a promising new tool for the development of fluorescence-based assays. The significant turn-on fluorescence response upon reduction of the azide to the amine allows for the sensitive detection of reductase activity both in vitro and in living cells. The protocols provided here serve as a starting point for researchers to adapt this novel probe system to their specific research needs in drug discovery, diagnostics, and fundamental biological research. Further derivatization of the this compound scaffold may lead to probes with tailored photophysical properties and substrate specificities for a wide range of applications.
References
Application Notes and Protocols: 4-Cinnolinol as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] 4-Cinnolinol, a key scaffold within this class, presents a promising starting point for the development of chemical probes to elucidate novel biological targets and pathways. Chemical probes are small molecules designed to interact with specific protein targets, enabling the investigation of their biological function.[2] This document outlines the application of a hypothetical this compound-based chemical probe for target identification and provides detailed protocols for its use in chemoproteomic workflows.
The core principle of using a this compound probe is to leverage its inherent bioactivity to "fish" for its interacting protein partners within a complex biological sample, such as a cell lysate. By attaching an affinity tag (e.g., biotin) to the this compound core via a linker, the probe-target complexes can be selectively captured and the bound proteins subsequently identified by mass spectrometry.
Hypothesized Signaling Pathway of this compound Action
Based on the known activities of similar heterocyclic compounds, it is hypothesized that this compound may exert its effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a potential mechanism of action where this compound inhibits a critical kinase in this cascade.
References
Application of 4-Cinnolinol in Antibacterial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline derivatives have emerged as a promising class of heterocyclic compounds in the field of antibacterial drug discovery, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Among these, 4-cinnolinol (also known as 4-hydroxycinnoline) serves as a crucial scaffold for the development of novel antibacterial agents. This document provides a comprehensive overview of the application of this compound and its derivatives in antibacterial research, including summarized quantitative data, detailed experimental protocols for antibacterial susceptibility testing and a representative synthesis method, and a proposed mechanism of action.
Note on Data Availability: Direct quantitative antibacterial data and specific synthesis protocols for the parent compound, this compound, are limited in the reviewed literature. The data and protocols presented herein are based on closely related and representative cinnoline and quinoline derivatives to provide a foundational understanding and practical guidance for research in this area.
Data Presentation: Antibacterial Activity of Cinnoline Derivatives
The antibacterial efficacy of various cinnoline derivatives has been evaluated against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric. The following table summarizes representative MIC values for different cinnoline derivatives against common bacterial strains.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Cinnoline Hybrids | CN-7 | Escherichia coli | 12.5 | [1] |
| Cinnoline Hybrids | Compound 11 | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
| Cinnoline Hybrids | Compound 12 | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
| Quinoline Derivatives | Compound 9 | Staphylococcus aureus | 0.12 | [2] |
| Quinoline Derivatives | Compound 9 | Escherichia coli | 0.12 | [2] |
| Quinoline Derivatives | Compound 10 | Staphylococcus aureus | 0.24 | [2] |
| Quinoline Derivatives | Compound 10 | Escherichia coli | 0.12 | [2] |
| Quinoline-2-one Hybrids | Compound 6c | Staphylococcus aureus | 0.018-0.061 | [3] |
| Quinoline-2-one Hybrids | Compound 6c | Methicillin-resistant S. aureus (MRSA) | 0.75 | [3] |
| Quinoline-2-one Hybrids | Compound 6l | Methicillin-resistant S. aureus (MRSA) | 1.25 | [3] |
| Quinoline-2-one Hybrids | Compound 6o | Methicillin-resistant S. aureus (MRSA) | 2.50 | [3] |
Proposed Antibacterial Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of structurally related compounds like quinolones and other heterocyclic antibacterial agents, a multi-target mechanism can be proposed. Key bacterial processes that may be inhibited include:
-
DNA Replication and Repair: Cinnoline derivatives may target bacterial topoisomerases such as DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
-
Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This can weaken the cell wall, leading to cell lysis.
-
Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism.
-
Cell Membrane Integrity: Cinnolinols may disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[4]
-
Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[5]
The following diagram illustrates a putative signaling pathway for the antibacterial action of this compound derivatives.
Caption: Putative multi-target antibacterial mechanism of this compound derivatives.
Experimental Protocols
Representative Synthesis of a 4-Hydroxyquinoline Scaffold
This protocol is a general method for the synthesis of 4-hydroxyquinolines, a scaffold structurally similar to this compound, and can be adapted for the synthesis of this compound derivatives.
Materials:
-
Substituted aniline
-
Diethyl malonate
-
Diphenyl ether
-
Ethanol
-
Sodium metal
-
Hydrochloric acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Preparation of the anilinomalonate:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Add the substituted aniline to the sodium ethoxide solution.
-
Slowly add diethyl malonate to the mixture and reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with hydrochloric acid to precipitate the anilinomalonate.
-
Filter, wash with water, and dry the product.
-
-
Cyclization to 4-hydroxyquinoline:
-
In a separate flask, heat diphenyl ether to 250 °C.
-
Slowly add the dried anilinomalonate to the hot diphenyl ether with stirring.
-
Maintain the temperature for 30 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the 4-hydroxyquinoline derivative.
-
Filter the solid, wash with petroleum ether, and recrystallize from a suitable solvent (e.g., ethanol).
-
The following diagram outlines the general workflow for the synthesis of a 4-hydroxyquinoline scaffold.
Caption: General workflow for the synthesis of a 4-hydroxyquinoline scaffold.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of a compound against a specific bacterium.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 200 µL.
-
Include a positive control (bacterial inoculum without the test compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
The following diagram illustrates the experimental workflow for MIC determination.
Caption: Workflow for MIC determination by the broth microdilution method.
Conclusion
This compound and its derivatives represent a valuable scaffold for the development of new antibacterial agents. The available data on related compounds suggest potent activity against a range of bacterial pathogens, including drug-resistant strains. The protocols provided herein offer a starting point for researchers to synthesize and evaluate the antibacterial efficacy of novel cinnoline-based compounds. Further investigation into the specific mechanism of action of this compound is warranted to facilitate the rational design of more effective antibacterial drugs.
References
- 1. jocpr.com [jocpr.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Cinnolinol Derivatives as Potential Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of 4-Cinnolinol derivatives as potential anti-inflammatory agents. The protocols outlined below are based on established methodologies for assessing anti-inflammatory activity, and the accompanying data and mechanistic insights are drawn from studies on structurally related heterocyclic compounds.
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound (4-hydroxycinnoline) derivatives are emerging as a promising scaffold for the development of novel anti-inflammatory drugs. Their structural similarity to other anti-inflammatory heterocyclic compounds, such as quinolones, suggests their potential to modulate key inflammatory pathways. This document provides detailed protocols for the synthesis and evaluation of this compound derivatives and summarizes key data from related compounds to guide further research and development.
Data Presentation: Anti-Inflammatory Activity of Structurally Related Compounds
While specific quantitative anti-inflammatory data for a wide range of this compound derivatives is not extensively available in the public domain, the following tables summarize the anti-inflammatory activity of structurally related quinoline and quinazolinone derivatives. This data serves as a valuable reference for predicting the potential efficacy of this compound analogues and for setting benchmarks in screening assays.
Table 1: In Vitro Anti-Inflammatory Activity of Selected Quinoline Derivatives
| Compound ID | Assay | Target/Mediator | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8 | β-Glucuronidase Release | - | 5.0 | - | >30 |
| 10 | Lysozyme Release | - | 4.6 | - | - |
| 6 | TNF-α Formation | TNF-α | 2.3 | Genistein | 9.1 |
| 11a | Superoxide Anion Generation | - | 2.7 | - | - |
| 11b | Superoxide Anion Generation | - | 2.8 | - | - |
| 13b | Superoxide Anion Generation | - | 2.2 | - | - |
Data extracted from studies on 2-(furan-2-yl)-4-phenoxyquinoline derivatives, which share a similar heterocyclic core with this compound derivatives.[1]
Table 2: In Vivo Anti-Inflammatory Activity of Selected Quinoline and Quinazolinone Derivatives
| Compound ID | Animal Model | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| 3g | Mice | Xylene-induced ear edema | - | 63.19 | Ibuprofen | - |
| 6d | Mice | Xylene-induced ear edema | - | 68.28 | Ibuprofen | - |
| 6a | Rat | Carrageenan-induced paw edema | - | Significant | - | - |
| 6b | Rat | Carrageenan-induced paw edema | - | Significant | - | - |
Data extracted from studies on various quinoline and quinazolinone derivatives.[2][3]
Experimental Protocols
A. Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid Derivatives (Generalized Protocol)
This protocol describes a general method for the synthesis of 4-hydroxycinnoline-3-carboxylic acid, a key intermediate for various this compound derivatives.
Materials:
-
Substituted 2-aminobenzaldehyde
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Appropriate amine or alcohol for derivatization
Procedure:
-
Cyclization:
-
Dissolve the substituted 2-aminobenzaldehyde and diethyl malonate in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture and acidify with dilute HCl to precipitate the crude ethyl 4-hydroxycinnoline-3-carboxylate.
-
Filter, wash with water, and dry the precipitate. Recrystallize from ethanol to purify.
-
-
Hydrolysis:
-
Suspend the purified ethyl 4-hydroxycinnoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed.
-
Cool the solution and acidify with concentrated HCl to precipitate 4-hydroxycinnoline-3-carboxylic acid.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
-
Acid Chloride Formation:
-
Suspend the 4-hydroxycinnoline-3-carboxylic acid in dry benzene.
-
Add thionyl chloride dropwise and reflux the mixture for 1-2 hours until the evolution of gas ceases.[4]
-
Remove the excess thionyl chloride and benzene under reduced pressure to obtain the crude 4-hydroxycinnoline-3-carbonyl chloride.
-
-
Derivatization:
-
Dissolve the crude acid chloride in a suitable dry solvent (e.g., dichloromethane, THF).
-
Add the desired amine or alcohol to the solution and stir at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final this compound derivative by column chromatography or recrystallization.
-
B. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test this compound derivative (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (receives only the vehicle).
-
Group II: Reference drug (receives Indomethacin).
-
Group III, IV, V, etc.: Test groups (receive different doses of the this compound derivative).
-
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
C. In Vitro Anti-Inflammatory Activity: Bovine Serum Albumin (BSA) Denaturation Assay
This assay is a simple and rapid in vitro method to screen for anti-inflammatory activity, based on the ability of a compound to inhibit thermally induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.4)
-
Test this compound derivative (various concentrations)
-
Reference drug (e.g., Diclofenac sodium, various concentrations)
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture:
-
In a set of test tubes, prepare the reaction mixtures containing 0.2 mL of 1% BSA solution and 2.8 mL of PBS.
-
To these tubes, add 0.2 mL of the test this compound derivative at different concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Prepare a similar set of tubes for the reference drug (Diclofenac sodium).
-
Prepare a control tube containing 0.2 mL of 1% BSA, 2.8 mL of PBS, and 0.2 mL of the vehicle.
-
-
Incubation:
-
Incubate all the tubes at 37°C for 20 minutes.
-
Then, heat the tubes at 70°C in a water bath for 5 minutes to induce denaturation.
-
-
Absorbance Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Ac - At) / Ac] * 100
-
Where Ac is the absorbance of the control and At is the absorbance of the test sample.
-
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of protein denaturation) by plotting a graph of percentage inhibition versus concentration.
-
Proposed Mechanism of Action
While the precise molecular mechanisms of this compound derivatives are yet to be fully elucidated, based on the activity of structurally similar anti-inflammatory compounds, it is hypothesized that they may exert their effects through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6]
A plausible mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This would prevent the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the transcription of pro-inflammatory genes. Additionally, this compound derivatives may interfere with the phosphorylation cascade of the MAPK pathway (including ERK, JNK, and p38), which also plays a crucial role in the inflammatory response.
References
- 1. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 4-Cinnolinol as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-cinnolinol as a versatile building block in the generation of novel heterocyclic compounds with significant potential in medicinal chemistry. The cinnoline scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines key synthetic transformations starting from this compound and provides detailed protocols for the synthesis of bioactive derivatives.
Synthetic Transformations of this compound
This compound exists in tautomeric equilibrium with cinnolin-4(1H)-one, which influences its reactivity. It can undergo reactions at the hydroxyl group (O-alkylation, O-arylation), the nitrogen atom (N-alkylation, N-arylation), and the aromatic core. Furthermore, the hydroxyl group can be converted to a leaving group (e.g., chloro) to enable nucleophilic substitution reactions.
Key synthetic strategies include:
-
O-Alkylation and O-Arylation: Introduction of various alkyl or aryl substituents on the oxygen atom to generate a library of 4-alkoxy- or 4-aryloxycinnolines.
-
N-Alkylation and N-Arylation: Functionalization of the ring nitrogen to produce N-substituted cinnolin-4-ones.
-
Conversion to 4-Chlorocinnoline: A crucial intermediate for subsequent nucleophilic aromatic substitution reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki and Buchwald-Hartwig reactions on the chlorinated intermediate to form C-C and C-N bonds, respectively.
Bioactive Derivatives of this compound
Antimicrobial Agents
Cinnoline derivatives have shown promising activity against a range of bacterial and mycobacterial strains. The introduction of various substituents on the cinnoline core allows for the modulation of their antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Cinnoline Derivatives
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| 2f | 7-methyl, 4-(p-methylphenyl)amino (pyrimido[5,4-c]cinnoline) | Gram-positive bacteria | Not specified, but most active in the series | [1] |
| CN-10 | 6-sulfonamido, 4-phenyl, 3-trifluoroacetyl | M. tuberculosis H37Rv | 12.5 | [2] |
| 15DSDc | Imidazole derivative with chloro substitution | C. albicans & A. niger | Moderate to good | [3] |
| 15DSDd | Imidazole derivative with chloro substitution | C. albicans & A. niger | Moderate to good | [3] |
| 15DSDf | Imidazole derivative with chloro substitution | C. albicans & A. niger | Moderate to good | [3] |
| 15DSDi | Imidazole derivative with chloro substitution | C. albicans & A. niger | Moderate to good | [3] |
Kinase Inhibitors
The cinnoline scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy. Derivatives of cinnoline have shown potent inhibitory activity against kinases such as PI3K.[4]
Table 2: Inhibitory Activity of Cinnoline Derivatives against PI3K
| Compound ID | IC50 (µM) against HCT116 | IC50 (µM) against A549 | IC50 (µM) against NCI-H460 | Reference |
| 25 | 0.264 | 2.04 | 1.14 | [4] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of 4-alkoxycinnolines from this compound.
Workflow for O-Alkylation of this compound
Caption: Workflow for the O-alkylation of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time may vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxycinnoline.
Protocol 2: Synthesis of 4-Chlorocinnoline
This protocol outlines the conversion of this compound to the key intermediate, 4-chlorocinnoline.
Workflow for Chlorination of this compound
Caption: Synthesis of 4-chlorocinnoline from this compound.
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃)
-
Crushed ice
-
Ammonium hydroxide solution
-
Chloroform (CHCl₃)
Procedure:
-
A mixture of this compound (1.0 eq) and phosphoryl chloride (5.0 eq) is heated at reflux for 2 hours.[5]
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting solution is neutralized with an ammonium hydroxide solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
Alternatively, the aqueous solution can be extracted with chloroform. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The crude 4-chlorocinnoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: General Procedure for Suzuki Cross-Coupling of 4-Chlorocinnoline
This protocol provides a general method for the synthesis of 4-arylcinnolines from 4-chlorocinnoline.
Workflow for Suzuki Coupling of 4-Chlorocinnoline
Caption: General workflow for the Suzuki cross-coupling reaction.
Materials:
-
4-Chlorocinnoline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Celite
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-chlorocinnoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture at a specified temperature (typically 80-120 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter it through a pad of Celite, washing with an organic solvent.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the 4-arylcinnoline.
Signaling Pathway
PI3K/Akt Signaling Pathway Inhibition by Cinnoline Derivatives
Cinnoline derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt pathway by cinnoline derivatives.
This diagram illustrates how certain cinnoline derivatives can inhibit PI3K, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival.[4] This mechanism of action makes them attractive candidates for the development of targeted cancer therapies.
References
- 1. Synthesis and antibacterial activity of substituted 4-arylaminopyrimido[5,4-c]cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. rroij.com [rroij.com]
- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Cinnolinol-Based Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the development and application of fluorescent dyes based on the 4-cinnolinol scaffold. This document includes key photophysical data, detailed experimental protocols for synthesis and characterization, and applications in cellular imaging.
Introduction to this compound-Based Fluorescent Dyes
The this compound core is an emerging scaffold in the design of fluorescent probes. Its rigid, heterocyclic structure provides a robust platform for the development of dyes with tunable photophysical properties. By modifying the cinnoline ring system with various functional groups, researchers can create probes that are sensitive to their local environment, making them valuable tools for studying biological systems. These dyes often exhibit desirable characteristics such as large Stokes shifts, high quantum yields, and good photostability, which are critical for advanced fluorescence microscopy and sensing applications.
One notable example is the development of a fluorogenic and fluorochromic probe system based on the reduction of a weakly fluorescent 4-azidocinnoline to a highly fluorescent cinnoline-4-amine. This conversion leads to a significant increase in fluorescence intensity, making it a useful tool for detecting reductive processes in biological environments. Another innovative approach involves the fusion of the cinnoline moiety with other fluorophores, such as naphthalimide, to create hybrid dyes with unique photophysical properties and applications in bioimaging.
Quantitative Data Presentation
The following tables summarize the key photophysical properties of representative this compound-based fluorescent dyes.
Table 1: Photophysical Properties of a 4-Azidocinnoline-Cinnoline-4-amine Probe System
| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 4-Azido-6-(4-cyanophenyl)cinnoline | Various | ~350 | Weakly fluorescent | - | - |
| 6-(4-cyanophenyl)cinnoline-4-amine | Water | 357 | 447 | 90 | Strong increase |
| DMSO | 360 | 510 | 150 | Moderate | |
| Acetonitrile | 355 | 490 | 135 | Moderate | |
| Isopropanol | 350 | 480 | 130 | Low | |
| THF | 352 | 475 | 123 | Low |
Table 2: Photophysical Properties of a Cinnoline-Naphthalimide Hybrid Dye ("CinNapht")
| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| CinNapht 5a | Hexane | 450 | 510 | 60 | 18,000 | 0.65 |
| Toluene | 460 | 530 | 70 | 19,500 | 0.75 | |
| Dichloromethane | 470 | 560 | 90 | 21,000 | 0.80 | |
| Ethanol | 475 | 590 | 115 | 20,500 | 0.55 | |
| DMSO | 480 | 620 | 140 | 22,000 | 0.40 |
Experimental Protocols
Protocol 1: Synthesis of 6-(4-cyanophenyl)cinnoline-4-amine
This protocol describes the reduction of 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent amine.
Materials:
-
4-Azido-6-(4-cyanophenyl)cinnoline
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate
-
Rotary evaporator
Procedure:
-
Dissolve 4-azido-6-(4-cyanophenyl)cinnoline (1 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2 mmol) to the solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 6-(4-cyanophenyl)cinnoline-4-amine.
Protocol 2: General Procedure for Fluorescence Spectroscopy
This protocol outlines the steps for characterizing the photophysical properties of this compound-based dyes.
Materials:
-
Synthesized this compound dye
-
Spectroscopic grade solvents (e.g., DMSO, water, ethanol)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution in the desired solvent to a final concentration in the micromolar range (e.g., 1-10 µM).
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the working solution using a spectrophotometer from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λ_abs_max).
-
-
Emission Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λ_abs_max.
-
Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.
-
Identify the wavelength of maximum emission (λ_em_max).
-
-
Excitation Spectroscopy:
-
Set the emission monochromator to the λ_em_max.
-
Scan the excitation wavelength over a range to obtain the excitation spectrum.
-
The excitation spectrum should ideally match the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar wavelength range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of dilutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorbance and integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot, and η is the refractive index of the solvent.
-
Protocol 3: Live Cell Imaging with this compound-Based Dyes
This protocol provides a general guideline for staining and imaging live cells with this compound-based fluorescent probes.
Materials:
-
This compound fluorescent dye (e.g., "CinNapht")
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., A549 lung cancer cells)
-
Glass-bottom dishes or chamber slides
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density and allow them to adhere and grow for 24-48 hours in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37 °C in a 5% CO₂ incubator.
-
Probe Preparation: Prepare a stock solution of the this compound dye in DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the dye-containing medium to the cells and incubate for a specific period (e.g., 30 minutes to 2 hours) at 37 °C in a 5% CO₂ incubator. The optimal staining time should be determined empirically.
-
-
Washing (Optional): For probes with low background fluorescence, a washing step may not be necessary. If required, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Place the dish or slide on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Excite the cells with a laser line appropriate for the dye's excitation maximum (e.g., 488 nm for "CinNapht").
-
Collect the fluorescence emission using a detector set to the appropriate wavelength range (e.g., 500-700 nm).
-
Acquire images using appropriate microscope settings (e.g., laser power, gain, pinhole size) to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
-
Diagrams
Signaling Pathway and Experimental Workflows
Caption: General workflow for the development and application of this compound-based fluorescent probes.
Caption: "Turn-on" fluorescence mechanism of a 4-azidocinnoline-based probe upon reduction.
Application Notes and Protocols for 4-Cinnolinol in Cell-Based Assays
Disclaimer: Extensive searches for "4-Cinnolinol" (and its synonym 4-hydroxycinnoline) have not yielded specific, publicly available scientific literature detailing its use in cell-based assays, quantitative efficacy data (e.g., IC50 values), or dedicated signaling pathway studies. The following application notes and protocols are therefore constructed based on the established methodologies for evaluating the biological activities of the broader class of cinnoline and quinoline derivatives, which are known to exhibit anticancer and anti-inflammatory properties.[1][2] Researchers should adapt and validate these protocols for the specific physicochemical properties and hypothesized activities of this compound.
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] Members of this family have demonstrated a range of biological effects, including antibacterial, anti-inflammatory, and antitumor activities.[1][2] These effects are often attributed to their ability to modulate key cellular signaling pathways. This document provides a detailed framework for the initial in vitro evaluation of this compound to characterize its potential cytotoxic and anti-inflammatory effects in cell-based assays.
Data Presentation
All quantitative data from cell-based assays should be meticulously recorded and summarized for clear comparison. The following table is a template illustrating how to present key metrics for this compound's activity once experimentally determined.
| Assay Type | Cell Line | Parameter | Value (e.g., µM) | Positive Control | Value (e.g., µM) |
| Cytotoxicity | MCF-7 | IC50 (48h) | User Determined | Doxorubicin | User Determined |
| Cytotoxicity | A549 | IC50 (48h) | User Determined | Doxorubicin | User Determined |
| Cytotoxicity | HepG2 | IC50 (48h) | User Determined | Doxorubicin | User Determined |
| Anti-inflammatory | RAW 264.7 | IC50 (NO inhibition) | User Determined | Dexamethasone | User Determined |
| Kinase Inhibition | Specify Target | IC50 | User Determined | Specify Inhibitor | User Determined |
Experimental Protocols
General Preparation and Handling of this compound
a. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
b. Working Solution Preparation:
-
Prepare fresh dilutions of the this compound stock solution in complete cell culture medium to the desired final concentrations immediately before each experiment.
-
The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3]
a. Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
96-well sterile, flat-bottom plates.
-
This compound stock solution (10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Microplate reader.
b. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
Protocol for Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a key indicator of anti-inflammatory activity.
a. Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
96-well sterile plates.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution (10 mM in DMSO).
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO2) standard solution.
b. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Compound Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening a novel compound like this compound for its biological activity.
Caption: General experimental workflow for in vitro evaluation of this compound.
Hypothesized Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory and anticancer compounds exert their effects by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. The diagram below illustrates the canonical NF-κB signaling cascade, a potential target for this compound.
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway by this compound.
References
Application Notes and Protocols: 4-Cinnolinol in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-cinnolinol as a starting material for the preparation of novel heterocyclic compounds with potential biological activities. The protocols detailed below are based on established chemical transformations and analogies to structurally similar heterocyclic systems.
Introduction
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of cinnoline have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound (4-hydroxycinnoline), with its reactive hydroxyl group, serves as a versatile starting material for the synthesis of a variety of fused heterocyclic systems. This document outlines synthetic strategies and detailed protocols for the preparation of novel pyrazolo[4,3-c]cinnolines, triazolo[4,3-b]cinnolines, and furo[3,2-c]cinnolines starting from this compound.
Key Synthetic Strategies
The primary approach to functionalizing this compound involves the conversion of the hydroxyl group into a better leaving group, typically a chlorine atom, to facilitate nucleophilic substitution reactions. This key intermediate, 4-chlorocinnoline, can then be reacted with a variety of binucleophiles to construct fused heterocyclic rings. Additionally, O-alkylation of the hydroxyl group can be employed to introduce side chains that can subsequently undergo intramolecular cyclization.
Logical Workflow for Synthesis of Fused Cinnolines
Caption: Synthetic workflow from this compound.
Synthesis of Pyrazolo[4,3-c]cinnoline Derivatives
Pyrazolo[4,3-c]cinnoline derivatives are known to possess anti-inflammatory and anticancer activities.[4] The synthesis of the core pyrazolo[4,3-c]cinnoline scaffold can be achieved from 4-chlorocinnoline by reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-c]cinnoline
Step 1: Synthesis of 4-Chlorocinnoline from this compound
-
To a stirred solution of this compound (1.0 g, 6.84 mmol) in phosphorus oxychloride (10 mL), add a catalytic amount of dimethylformamide (DMF, 2 drops).
-
Heat the reaction mixture at reflux (approximately 110 °C) for 2 hours.
-
After cooling to room temperature, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-chlorocinnoline.
Step 2: Synthesis of 1H-Pyrazolo[4,3-c]cinnoline from 4-Chlorocinnoline
-
A mixture of 4-chlorocinnoline (1.0 g, 6.08 mmol) and hydrazine hydrate (1.5 mL, 30.4 mmol) in ethanol (20 mL) is heated at reflux for 6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product is recrystallized from ethanol to give pure 1H-pyrazolo[4,3-c]cinnoline.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 4-Chlorocinnoline | This compound | POCl₃, DMF | Neat | 2 h | ~85 |
| 1H-Pyrazolo[4,3-c]cinnoline | 4-Chlorocinnoline | Hydrazine hydrate | Ethanol | 6 h | ~75 |
Synthesis of Triazolo[4,3-b]cinnoline Derivatives
Triazolo[4,3-b]cinnoline derivatives have been investigated as potential kinase inhibitors.[5] Their synthesis can be accomplished from 4-chlorocinnoline via a two-step process involving the formation of a hydrazinyl intermediate followed by cyclization.
Experimental Protocol: Synthesis of[6][7][8]Triazolo[4,3-b]cinnoline
Step 1: Synthesis of 4-Hydrazinylcinnoline
-
To a solution of 4-chlorocinnoline (1.0 g, 6.08 mmol) in ethanol (20 mL), add hydrazine hydrate (1.5 mL, 30.4 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
The precipitate formed is collected by filtration, washed with cold ethanol, and dried to give 4-hydrazinylcinnoline.
Step 2: Synthesis of[6][7][8]Triazolo[4,3-b]cinnoline
-
A mixture of 4-hydrazinylcinnoline (1.0 g, 6.24 mmol) in formic acid (10 mL) is heated at reflux for 4 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford[6][7][8]triazolo[4,3-b]cinnoline.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 4-Hydrazinylcinnoline | 4-Chlorocinnoline | Hydrazine hydrate | Ethanol | 12 h | ~90 |
| [6][7][8]Triazolo[4,3-b]cinnoline | 4-Hydrazinylcinnoline | Formic acid | Neat | 4 h | ~80 |
Signaling Pathway Inhibition by Triazolo Fused Heterocycles
Caption: Inhibition of a generic signaling pathway.
Synthesis of Furo[3,2-c]cinnoline Derivatives
Furo[3,2-c]cinnoline derivatives are another class of heterocyclic compounds with potential biological applications. Their synthesis can be initiated by the O-alkylation of this compound with a suitable propargyl halide, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 4-Methylfuro[3,2-c]cinnoline
Step 1: Synthesis of 4-(Prop-2-yn-1-yloxy)cinnoline
-
To a solution of this compound (1.0 g, 6.84 mmol) in anhydrous DMF (20 mL), add potassium carbonate (1.89 g, 13.68 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (0.81 mL, 7.52 mmol) dropwise to the suspension.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-(prop-2-yn-1-yloxy)cinnoline.
Step 2: Intramolecular Cyclization to 4-Methylfuro[3,2-c]cinnoline
-
A solution of 4-(prop-2-yn-1-yloxy)cinnoline (1.0 g, 5.43 mmol) in Dowtherm A (15 mL) is heated at 250 °C for 1 hour.
-
After cooling, the reaction mixture is diluted with hexane.
-
The precipitate is collected by filtration and washed with hexane.
-
The solid is recrystallized from ethanol to yield 4-methylfuro[3,2-c]cinnoline.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 4-(Prop-2-yn-1-yloxy)cinnoline | This compound | Propargyl bromide, K₂CO₃ | DMF | 24 h | ~70 |
| 4-Methylfuro[3,2-c]cinnoline | 4-(Prop-2-yn-1-yloxy)cinnoline | None | Dowtherm A | 1 h | ~60 |
Quantitative Data Summary
The following table summarizes the reported biological activities of some pyrazolo[4,3-c]quinoline derivatives, which are structurally analogous to the pyrazolo[4,3-c]cinnolines described herein. This data is provided for comparative purposes to guide further research.
| Compound ID | Structure | Target | IC₅₀ (µM) | Cell Line | Reference |
| 2i | 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline | NO Production | 0.19 | RAW 264.7 | [4] |
| 2m | 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | NO Production | 0.22 | RAW 264.7 | [4] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of novel fused heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the exploration of new chemical space around the cinnoline core, with the potential for the discovery of new therapeutic agents. Further derivatization of the synthesized scaffolds can lead to the development of compound libraries for extensive biological screening.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 208. The reaction between phenylhydrazine and 4-chloroquinoline derivatives, and the preparation of the corresponding 4-benzeneazo- and 4-amino-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-Cinnolinol in Aqueous Solutions
Welcome to the technical support center for 4-Cinnolinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound, a heterocyclic aromatic compound, is primarily due to its molecular structure. The cinnoline core is largely non-polar and hydrophobic. In its solid crystalline state, strong intermolecular forces can exist, which require significant energy to overcome for the molecules to be solvated by water.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: The main approaches to enhance the solubility of poorly soluble compounds like this compound can be divided into physical and chemical modifications.[1][2] Key strategies include:
-
pH Adjustment: As this compound is a weakly basic and weakly acidic compound, altering the pH of the solution can lead to the formation of more soluble ionic species.
-
Co-solvency: Adding a water-miscible organic solvent (a co-solvent) can decrease the polarity of the aqueous medium, thereby enhancing the solubility of the hydrophobic this compound.[3][4]
-
Cyclodextrin Complexation: Encapsulating the non-polar this compound molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with improved water solubility.[5][6][7][8]
-
Salt Formation: Reacting this compound with a suitable acid or base can produce a salt form with significantly higher aqueous solubility.[9]
Troubleshooting Guides
Issue 1: My this compound precipitates out of my aqueous buffer.
-
Possible Cause: The pH of your buffer may not be optimal for keeping this compound in its more soluble ionized form. This compound has both acidic and basic properties, with reported pKa values for the similar compound 4-hydroxyquinoline being approximately 2.23 and 11.28.[10][11][12] Solubility is often lowest near the isoelectric point and increases as the pH moves away from it.
-
Solution:
-
Adjust the pH: To solubilize this compound by forming its protonated (cationic) form, lower the pH of your solution to be at least 2 units below the lower pKa (i.e., pH < 0.23). To solubilize it by forming its deprotonated (anionic) form, raise the pH to be at least 2 units above the higher pKa (i.e., pH > 13.28).
-
Verify pH: Always measure the final pH of the solution after adding this compound, as the compound itself can alter the pH.[13]
-
Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of the compound.
-
Issue 2: The use of a co-solvent is not sufficiently improving solubility.
-
Possible Cause: The choice and concentration of the co-solvent may not be optimal. The effectiveness of a co-solvent depends on its polarity and its ability to disrupt the hydrogen bonding network of water.[]
-
Solution:
-
Screen Different Co-solvents: Test a range of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[][15]
-
Optimize Concentration: Create a solubility curve by measuring the solubility of this compound at various co-solvent concentrations (e.g., 5%, 10%, 20%, 50% v/v).
-
Binary vs. Ternary Systems: Consider using a combination of co-solvents, which can sometimes have a synergistic effect on solubility.
-
Issue 3: I am having difficulty forming a stable inclusion complex with cyclodextrin.
-
Possible Cause: The type of cyclodextrin and the method of complexation may not be suitable for this compound. The size of the cyclodextrin cavity and its derivatives are crucial for effective encapsulation.[6]
-
Solution:
-
Select the Right Cyclodextrin: While β-cyclodextrin is common, its aqueous solubility is limited. Consider more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).[7][15]
-
Optimize the Molar Ratio: Investigate different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2) to determine the optimal stoichiometry for complexation.
-
Method of Preparation: The method used to prepare the complex can significantly impact its formation. Compare techniques such as co-precipitation, kneading, and freeze-drying.
-
Data Presentation
Table 1: Physicochemical Properties of 4-Hydroxyquinoline (as a surrogate for this compound)
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [10] |
| Molecular Weight | 145.16 g/mol | [10][16] |
| pKa1 (acidic) | 2.23 (at 20°C) | [10][11][12] |
| pKa2 (basic) | 11.28 (at 20°C) | [10][11][12] |
| Water Solubility | 4.8 g/L (at 15°C) | [10][11][12] |
| LogP (estimated) | 2.45 | [10] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 1 to 12 (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, borate for pH 9-11, and NaOH for pH 12).[13]
-
Add excess this compound: Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid phase: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantify the dissolved this compound: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the data: Plot the solubility of this compound as a function of pH.
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing a co-solvent (e.g., ethanol) at different concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
Add excess this compound: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (24-48 hours).
-
Separate and Quantify: Separate the undissolved solid and quantify the concentration of dissolved this compound in the supernatant as described in Protocol 1.
-
Plot the data: Plot the solubility of this compound against the co-solvent concentration.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
-
Select a cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mix the components: In a mortar, thoroughly mix this compound and HP-β-CD at a specific molar ratio (e.g., 1:1).
-
Knead the mixture: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder and knead for 30-60 minutes to form a paste.
-
Dry the complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterize the complex: Grind the dried complex into a fine powder.
-
Determine solubility: Measure the aqueous solubility of the prepared complex and compare it to that of the pure this compound.
Visualizations
Caption: General experimental workflow for determining the optimal solubility conditions for this compound.
Caption: Mechanisms of solubility enhancement for this compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 11. 4-Hydroxyquinoline | 611-36-9 [amp.chemicalbook.com]
- 12. 4-Hydroxyquinoline | 611-36-9 [amp.chemicalbook.com]
- 13. who.int [who.int]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 4-Cinnolinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Cinnolinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound often stem from its synthesis, which can result in a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and residual catalysts.[1][2][3] The key challenges are:
-
Removal of structurally similar impurities: Byproducts from the cyclization reaction to form the cinnoline ring system can have very similar polarities to this compound, making them difficult to separate by standard chromatographic or recrystallization techniques.[4]
-
Low solubility: this compound may exhibit limited solubility in common organic solvents, which can complicate the selection of an appropriate recrystallization solvent or mobile phase for column chromatography.[5][6][7]
-
Thermal instability: Cinnoline derivatives can be sensitive to high temperatures, potentially leading to degradation during purification steps that involve heating, such as hot recrystallization.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography.
-
Recrystallization is a technique used to purify nonvolatile organic solids.[8] It involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals.[8][9][10]
-
Column chromatography is a versatile technique for separating compounds from a mixture.[11][12] It relies on the differential partitioning of the components of a mixture between a stationary phase (packed in a column) and a mobile phase that flows through it.[11][13]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent for this compound should have the following properties:
-
It should dissolve the compound well when hot but poorly when cold.[9]
-
It should not react with the compound.
-
It should dissolve impurities well at all temperatures or not at all.
-
It should be volatile enough to be easily removed from the purified crystals. A good starting point is to test the solubility of small amounts of crude this compound in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: To assess the purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound and detecting trace impurities.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity of a sample and to monitor the progress of a purification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified this compound and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the solute. - Try adding a seed crystal of pure this compound. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[9] - Cool the solution in an ice bath.[8] |
| Oily precipitate forms instead of crystals. | The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). | - Reheat the solution to dissolve the oil, then add more solvent and allow it to cool slowly. - Use a lower-boiling solvent for recrystallization. |
| Low recovery of purified product. | Too much solvent was used. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[9] |
| The crystals were filtered before crystallization was complete. | - Ensure the solution has cooled to room temperature and then in an ice bath for at least 15 minutes before filtering.[9] | |
| The product is significantly soluble in the cold solvent. | - Use a different recrystallization solvent. - Wash the collected crystals with a minimal amount of ice-cold solvent.[9] | |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9][14] Be aware that using too much charcoal can lead to loss of the desired product.[14] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of compounds. | Inappropriate mobile phase polarity. | - Optimize the solvent system using TLC first. The ideal Rf for the target compound is typically between 0.2 and 0.4. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Column was poorly packed. | - Ensure the stationary phase is packed uniformly without any cracks or bubbles. A wet slurry packing method is generally recommended.[15] | |
| Column was overloaded. | - Use a larger column or reduce the amount of sample loaded. | |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| The compound is insoluble in the mobile phase. | - Change the mobile phase to a solvent system in which the compound is soluble. | |
| Cracked or channeled column bed. | The column ran dry. | - Never let the solvent level drop below the top of the stationary phase.[12] |
| The column was not packed properly. | - Repack the column carefully. | |
| High back pressure. | The stationary phase particles are too fine. | - Use a stationary phase with a larger particle size. |
| The column is clogged. | - Ensure the sample is fully dissolved and filtered before loading.[16][17] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Water | < 0.1 | ~1 |
| Ethanol | ~2 | > 20 |
| Methanol | ~5 | > 50 |
| Ethyl Acetate | ~1 | ~15 |
| Dichloromethane | ~3 | > 30 |
| Toluene | < 0.5 | ~5 |
| Hexanes | < 0.1 | < 0.1 |
Note: These are representative values and may vary depending on the specific experimental conditions.
Table 2: Comparison of Purification Methods for this compound
| Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 98 | 75 | Good for removing baseline impurities. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes gradient) | 85 | >99 | 60 | Effective for separating closely related impurities. |
Note: These are representative values and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[14]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[14]
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.[14]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8][9]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8][14]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[8][9]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.[8][14]
Protocol 2: Column Chromatography of this compound
-
Column Preparation:
-
Secure a glass column vertically with a clamp.
-
Plug the bottom of the column with a small piece of glass wool or cotton.[15]
-
Add a thin layer of sand.[15]
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[15]
-
Add another layer of sand on top of the silica gel.
-
Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.[15]
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the compounds.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Purification workflows for this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxyquinoline, 98% | Fisher Scientific [fishersci.ca]
- 7. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. Recrystallization [wiredchemist.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
Identification and minimization of 4-Cinnolinol reaction side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Cinnolinol (also known as 4-hydroxycinnoline). The information below addresses common side products, their identification, and methods for their minimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields in this compound synthesis can arise from several factors depending on the synthetic route employed. Common causes include incomplete reaction, degradation of starting materials or products, and formation of side products.
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material and to determine the optimal reaction time.
-
Temperature Control: For many cyclization reactions, temperature is a critical parameter. Excessive heat can lead to decomposition and the formation of tarry byproducts, while insufficient heat may result in an incomplete reaction. A temperature screening can help identify the optimal conditions for your specific substrate.
-
Reagent Quality: Ensure that all reagents and solvents are pure and anhydrous, as impurities or water can lead to undesirable side reactions. For instance, in reactions involving diazotization, the quality of the nitrous acid source is crucial.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
Q2: I observe an unexpected peak in the NMR spectrum of my crude product. What could it be and how can I identify it?
An unexpected peak often indicates the presence of a reaction side product. One of the most common side products in the synthesis of this compound is its tautomer, Cinnolin-4(1H)-one .
Identification of Cinnolin-4(1H)-one:
-
1H NMR: Look for characteristic shifts of the protons on the cinnoline ring system. The chemical shifts will differ from those of this compound due to the change in the aromatic system.
-
Mass Spectrometry: Cinnolin-4(1H)-one has the same molecular weight as this compound, so it will appear at the same m/z value in the mass spectrum. Fragmentation patterns may differ and can be used for identification if known standards are available.
Other potential side products depend on the specific synthetic route:
-
Von Richter Synthesis: Nitrile-containing byproducts can form. Look for a characteristic peak in the IR spectrum around 2220-2260 cm-1.
-
Widman-Stoermer Synthesis: Incomplete cyclization or side reactions of the diazonium salt can lead to various impurities. The presence of electron-donating groups on the starting material generally facilitates the desired cyclization.[1]
-
Borsche-Koelsch Synthesis: Hydrolysis of the diazonium salt intermediate can occur, especially in the presence of electron-donating groups on the aromatic ring, leading to the formation of the corresponding phenol.[2]
Q3: How can I minimize the formation of Cinnolin-4(1H)-one?
The formation of Cinnolin-4(1H)-one is often favored under certain reaction conditions. To minimize its formation:
-
Acid Concentration: In acid-catalyzed cyclizations, such as a modified Borsche-Koelsch synthesis using o-aminoacetophenones, conducting the diazotization in concentrated acid can favor the formation of this compound.[2] The use of more dilute acid may increase the formation of the cinnolinone.
-
Reaction Time: Prolonged reaction times can sometimes lead to an increase in the proportion of the cinnolinone tautomer. Monitor the reaction and work it up as soon as the starting material is consumed.
Q4: What is the best method to purify crude this compound?
Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure this compound.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for quinoline and cinnoline derivatives include ethanol, methanol, or mixtures of these with water.[3][4] The choice of solvent should be determined experimentally to find the optimal conditions for your specific product.
-
-
Column Chromatography: If recrystallization is not effective, or if there are multiple impurities, column chromatography is a good alternative.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar heterocyclic compounds.
-
Eluent System: The choice of eluent will depend on the polarity of the impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. For more polar compounds, a small amount of methanol can be added to the eluent.[3][5]
-
Data Presentation
The following table summarizes the expected spectral data for this compound and its common tautomeric side product, Cinnolin-4(1H)-one. This data can be used as a reference for the identification of these compounds in your reaction mixture.
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spectrum (m/z) |
| This compound | 11.5 (br s, 1H, OH), 8.2-7.5 (m, 5H, Ar-H) | 177.1, 153.3, 140.6, 132.0, 125.2, 125.0, 123.4, 118.5, 108.2 | 146.05 (M+) |
| Cinnolin-4(1H)-one | 12.3 (br s, 1H, NH), 8.2-7.5 (m, 5H, Ar-H) | Similar to this compound, with potential small shifts | 146.05 (M+) |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrumentation used. The data for this compound is based on data for analogous 4-hydroxyquinoline structures.[6][7]
Experimental Protocols
The following are generalized protocols for common methods used in the synthesis and purification of this compound. These may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound via Diazotization of o-Aminoacetophenone (Borsche-Koelsch type synthesis)
-
Dissolution: Dissolve the o-aminoacetophenone derivative in a suitable acid (e.g., concentrated sulfuric acid or a mixture of acetic and sulfuric acid) with cooling in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite in water to the cooled solution of the o-aminoacetophenone, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then warm it to room temperature or gently heat it according to the specific protocol for your substrate. The progress of the cyclization can be monitored by the evolution of nitrogen gas.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize it with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration, wash it with cold water, and then purify it by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound should crystallize out. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them thoroughly.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexanes and ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimization of 4-Cinnolinol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-Cinnolinol. Our aim is to address common challenges and provide actionable solutions to optimize reaction conditions and improve experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the Richter synthesis, which involves the diazotization of an o-aminoarylacetylene followed by cyclization.
Question: My this compound synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?
Answer: Low or no yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Starting Material: Ensure the purity of the o-aminoarylpropiolic acid or o-aminoarylacetylene. Impurities can interfere with the diazotization and cyclization steps.
-
Sodium Nitrite: Use a fresh, dry source of sodium nitrite. Old or improperly stored sodium nitrite may have decomposed, leading to incomplete diazotization.
-
Acid: The concentration and purity of the acid (e.g., hydrochloric acid, sulfuric acid) are critical for the formation of nitrous acid.
-
-
Reaction Conditions:
-
Temperature Control: The diazotization step is highly temperature-sensitive. The reaction should be maintained between 0-5 °C to ensure the stability of the diazonium salt.[1] Temperatures above this range can lead to decomposition of the diazonium salt, often explosively, resulting in the formation of phenols and other byproducts.[1]
-
Reaction Time: Insufficient reaction time for either the diazotization or the cyclization step can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
pH Control: The pH of the reaction medium is crucial for the diazotization process. Ensure that the conditions are sufficiently acidic for the generation of nitrous acid.
-
-
Work-up and Purification Losses:
-
Significant product loss can occur during extraction, crystallization, or chromatographic purification. Optimize your purification strategy to minimize these losses.
-
Question: I am observing the formation of significant side products in my reaction mixture. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is a common challenge in this compound synthesis. Key side products and strategies to mitigate their formation include:
-
Phenolic Byproducts: These arise from the decomposition of the diazonium salt at elevated temperatures.[1] To minimize their formation, strictly maintain the reaction temperature between 0-5 °C during diazotization.
-
4-Halocinnolines: In the presence of halide anions (e.g., Cl⁻ from HCl), the formation of 4-halocinnolines can occur.[3] The formation of these byproducts can sometimes be influenced by the reaction temperature and the concentration of the hydrohalic acid.
-
Polymeric Materials: Harsh reaction conditions, such as high temperatures and strong acid concentrations, can lead to the formation of tar-like polymeric materials. To avoid this, use the mildest effective reaction conditions and ensure efficient stirring to prevent localized overheating.
Question: My final this compound product is difficult to purify. What purification strategies are most effective?
Answer: Purification of this compound can be challenging due to the presence of polar byproducts. The following methods are recommended:
-
Recrystallization: This is an effective method for obtaining highly pure this compound if a suitable solvent system can be identified. Common solvents to try include ethanol, methanol, or mixtures of water and an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating this compound from impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For highly polar compounds that streak on silica, adding a small amount of a polar solvent like methanol or acetic acid to the eluent can improve separation.
-
Acid-Base Extraction: Since this compound has a phenolic hydroxyl group, it can be dissolved in a basic aqueous solution (e.g., dilute NaOH) to separate it from non-acidic impurities. The product can then be precipitated by acidifying the aqueous solution.[2]
Frequently Asked Questions (FAQs)
Q1: What is the Richter Cinnoline Synthesis? A1: The Richter Cinnoline Synthesis is a method for preparing cinnoline derivatives through the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, followed by hydration and cyclization.[4][5] This reaction was first described by Victor von Richter in 1883.[4][5]
Q2: Why is temperature control so critical in the diazotization step? A2: Diazonium salts are thermally unstable. At temperatures above 5 °C, they can decompose, often vigorously, to liberate nitrogen gas and form undesired byproducts like phenols.[1] Maintaining a low temperature (0-5 °C) is essential for the stability of the diazonium intermediate, which is crucial for the subsequent cyclization to form the cinnoline ring.[1]
Q3: How can I monitor the progress of my this compound synthesis? A3: Thin Layer Chromatography (TLC) is a fast and effective method for monitoring the reaction.[2] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[2] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]
Q4: What are the tautomeric forms of this compound? A4: this compound can exist in tautomeric equilibrium with its keto form, Cinnolin-4(1H)-one. The equilibrium can be influenced by the solvent and the pH of the medium.
Q5: What are some alternative synthetic routes to this compound? A5: Besides the Richter synthesis, other methods for synthesizing the cinnoline ring system include the Widman-Stoermer synthesis and the Borsche-Herbert cyclization.[3] The Neber-Bossel method is a classical approach for the synthesis of 3-hydroxycinnolines.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Cinnoline Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | 45 |
| 2 | Acetic Acid (20) | Ethanol | 80 | 8 | 65 |
| 3 | p-TSA (20) | Ethanol | 80 | 6 | 78 |
| 4 | Iodine (20) | Ethanol | Reflux | 4 | 85 |
| 5 | Iodine (20) | Methanol | Reflux | 5 | 75 |
| 6 | Iodine (20) | Acetonitrile | Reflux | 6 | 72 |
| 7 | Iodine (20) | DMF | 100 | 4 | 68 |
Note: This data is illustrative and based on a generic iodine-catalyzed synthesis of a functionalized quinoline, which shares some mechanistic principles with cinnoline synthesis. Actual yields for this compound will vary based on the specific reaction and substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Richter Synthesis
This protocol describes the synthesis of this compound from o-aminophenylpropiolic acid.
Materials:
-
o-Aminophenylpropiolic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyclization and Decarboxylation:
-
Slowly warm the reaction mixture to room temperature and then gently heat to 70-80 °C. The cyclization and decarboxylation will occur, often with the evolution of gas.
-
Maintain this temperature until the reaction is complete, as monitored by TLC. This may take several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The this compound product may precipitate out.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Visualizations
Caption: Reaction mechanism for the Richter synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US2504875A - Method for producing 4-hydroxyquinolines - Google Patents [patents.google.com]
- 5. Von-Richter-Cinnolinsynthese – Wikipedia [de.wikipedia.org]
Strategies to improve the yield of 4-Cinnolinol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for improving the yield of 4-Cinnolinol (also known as 4-hydroxycinnoline). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most historically significant and commonly cited methods for the synthesis of the cinnoline ring system, including this compound, are the Richter Cinnoline Synthesis and the Borsche-Herbert Synthesis.[1][2] A notable modification of the Borsche-Herbert method involves the use of phosphorus ylides, which has been reported to produce high yields of 4-hydroxycinnolines.[3]
Q2: I am experiencing a low yield in my this compound synthesis. What are the general areas I should investigate?
A2: Low yields in heterocyclic synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in your precursors can lead to unwanted side reactions.[4]
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that often require optimization.[5][6]
-
Catalyst Activity: If your synthesis is catalyzed, ensure the catalyst is fresh and active.[7]
-
Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps.[4]
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Yes. The synthesis of cinnoline derivatives can involve hazardous reagents and conditions. For instance, diazotization reactions, a key step in the Richter synthesis, involve the formation of potentially unstable diazonium salts.[5] Reactions may also involve strong acids, bases, and flammable organic solvents. Always consult the Safety Data Sheets (SDS) for all reagents, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE).
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation in Richter Cinnoline Synthesis
The Richter synthesis involves the diazotization of an o-aminoarylpropiolic acid followed by intramolecular cyclization.
| Possible Cause | Recommended Action |
| Incomplete Diazotization | Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Verify the purity of the starting aniline derivative. |
| Instability of the Diazonium Salt | Proceed with the cyclization step immediately after the diazotization is complete without isolating the diazonium salt intermediate. |
| Suboptimal Cyclization Conditions | The cyclization is often spontaneous but can be influenced by temperature and pH. If the reaction is sluggish, gentle warming may be beneficial. However, excessive heat can lead to decomposition. |
| Side Reactions | The formation of byproducts can be minimized by controlling the reaction temperature and using pure starting materials. |
Issue 2: Low Yield in Borsche-Herbert Synthesis
The Borsche-Herbert synthesis typically involves the diazotization of an o-aminoacetophenone followed by cyclization.
| Possible Cause | Recommended Action |
| Inefficient Cyclization | The cyclization step is acid-catalyzed and can be sensitive to the concentration of the acid. It is recommended to conduct the diazotization in concentrated hydrochloric acid.[3] The presence of electron-withdrawing groups on the aromatic ring can facilitate cyclization.[3] |
| Hydrolysis of Diazonium Salt | The presence of electron-donating groups on the aromatic ring can promote the hydrolysis of the diazonium salt to the corresponding phenol, a competing side reaction.[3] Running the reaction at low temperatures can help minimize this. |
| Difficulty in Isolating the Product | This compound has amphoteric properties. Adjusting the pH during work-up is crucial for efficient extraction. |
| Formation of Polymeric Materials | Tar formation can occur at elevated temperatures. Ensure careful temperature control throughout the reaction. |
Comparative Yield Data
While specific comparative studies for this compound synthesis are not extensively documented in readily available literature, the following table summarizes typical yields reported for analogous heterocyclic syntheses, which can serve as a benchmark.
| Synthetic Strategy | Key Reagents | Typical Yield Range | Reference |
| Richter Cinnoline Synthesis | o-aminoarylpropiolic acid, NaNO₂, HCl | Variable, can be low | [1] |
| Borsche-Herbert Synthesis | o-aminoacetophenone, NaNO₂, Acid | Moderate to High | [3] |
| Borsche-Herbert (Phosphorus Ylide Modification) | o-aminoacetophenone phosphorus ylide, PhONO, HCl | High | [3] |
Key Experimental Protocols
Protocol 1: Richter Synthesis of 4-Hydroxycinnoline (General Procedure)
This protocol is a generalized procedure based on the classical Richter synthesis.[1][2]
Materials:
-
o-Aminoarylpropiolic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Dissolve the o-aminoarylpropiolic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.
-
Allow the reaction to warm to room temperature. The cyclization may occur spontaneously, often with effervescence.
-
Gently warm the reaction mixture if necessary to ensure complete cyclization and decarboxylation.
-
Cool the reaction mixture and adjust the pH to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Borsche-Herbert Synthesis of 4-Hydroxycinnoline using a Phosphorus Ylide (Conceptual Procedure)
This protocol is based on a modification of the Borsche-Herbert synthesis reported to give high yields.[3]
Materials:
-
o-Aminoacetophenone
-
Triphenylphosphine (PPh₃)
-
Appropriate alkyl halide (for ylide formation)
-
Strong base (e.g., n-butyllithium)
-
Pentyl nitrite (PhONO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Preparation of the Phosphorus Ylide:
-
Diazotization and Cyclization:
-
Work-up and Purification:
-
Acidify the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly, and dry.
-
Purify by recrystallization or column chromatography.
-
Logical and Experimental Workflows
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.
General Synthetic Workflow for this compound
Caption: Overview of the primary synthetic routes leading to pure this compound.
References
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemres.org [orgchemres.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Degradation Studies of 4-Cinnolinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cinnolinol. The information is designed to address common challenges encountered during stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of a heterocyclic compound like this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2] For a compound like this compound, the following stress conditions are typically employed as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to dry heat, typically ranging from 40°C to 80°C or higher, depending on the substance's melting point.[1]
-
Photostability: The drug substance is exposed to a combination of visible and UV light to assess its photosensitivity.
Q2: My this compound sample shows no degradation under initial stress conditions. What should I do?
A2: If no degradation is observed, the stress conditions may not be severe enough. It is recommended to incrementally increase the stressor's intensity.[3] This can include:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature of the study.
-
Extending the duration of exposure to the stress condition.
The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent drug.[2]
Q3: I am observing multiple degradation peaks in my chromatogram. How do I identify them?
A3: The identification and characterization of degradation products are crucial.[1] Various analytical techniques can be employed, with liquid chromatography-mass spectrometry (LC-MS) being a primary tool for determining the mass of the degradants.[4][5] Further structural elucidation can be achieved using techniques like NMR spectroscopy.
Q4: Can I use the same analytical method for both assay and stability studies?
A4: Not necessarily. A stability-indicating analytical method must be able to separate the parent drug from all its degradation products and any excipients.[2] This requires a more rigorous validation process than a simple assay method. The method must be proven to be specific for the active pharmaceutical ingredient (API) in the presence of its degradants.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. A gradient elution may be necessary to resolve all peaks. |
| Column degradation due to extreme pH or temperature. | Ensure the mobile phase pH is within the stable range for the column. Consider using a more robust column type. | |
| Inconsistent degradation results between experiments. | Variation in experimental conditions (e.g., temperature, concentration of stressor, light exposure). | Tightly control all experimental parameters. Use calibrated equipment and ensure consistent sample preparation. |
| Instability of the degradation products. | Analyze the samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). | |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected by the analytical method. | Check if the degradants have a different chromophore and require a different detection wavelength. Use a universal detector like a mass spectrometer or a charged aerosol detector. |
| The parent compound or degradants are volatile. | Use appropriate sample handling and sealing techniques to prevent loss of volatile components. | |
| Adsorption of the compound onto the container surface. | Use inert container materials (e.g., silanized glass). |
Experimental Protocols
Forced Degradation Study Protocol
A general protocol for conducting forced degradation studies on this compound is provided below. The specific concentrations and durations may need to be adjusted based on the observed stability of the molecule.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) and the solid drug substance to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: After the specified time, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl (60°C, 24h) | 12.5 | 2 |
| 0.1 M NaOH (60°C, 24h) | 8.2 | 1 |
| 3% H₂O₂ (RT, 24h) | 18.9 | 3 |
| Thermal (70°C, 48h) | 5.1 | 1 |
| Photolytic (ICH Q1B) | 15.3 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathway for this compound under stress conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting common issues in 4-Cinnolinol derivative synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 4-cinnolinol derivatives. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its derivatives?
A1: The most common and established methods for the synthesis of the cinnoline ring system, leading to this compound derivatives, are the Richter synthesis, the Widman-Stoermer synthesis, and the Borsche-Herbert synthesis.[1][2][3]
-
Richter Synthesis: This is a classical method that involves the cyclization of o-phenylpropiolic acid diazo chloride in water to yield 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated.[2]
-
Widman-Stoermer Synthesis: This route utilizes the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. It is particularly useful for preparing cinnolines with substituents at the 4-position.[1][2]
-
Borsche-Herbert Synthesis: This method provides a pathway to 4-hydroxycinnolines starting from 2-aminoaryl ketones through diazotization and subsequent intramolecular cyclization.[1][3]
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in the Richter synthesis, the cyclization of the diazonium salt may require gentle warming, while the initial diazotization must be performed at low temperatures (0-5 °C) to prevent premature decomposition.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of moisture can significantly impact the reaction outcome. Ensure all reagents are of high purity and solvents are appropriately dried, especially when using moisture-sensitive reagents.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired this compound derivative. For example, in some variations of the Richter synthesis, the formation of 4-cinnolinones can be a competing side reaction.[3]
-
Product Degradation: The this compound product may be unstable under the reaction or workup conditions. It is crucial to handle the product with care and consider the stability of the specific derivative being synthesized.
Q3: I am observing the formation of an unexpected byproduct. How can I identify it?
A3: The identification of byproducts is crucial for optimizing your reaction. The following analytical techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurity. Comparing the spectra of your product mixture with known spectra of starting materials and expected byproducts is a key step.
-
Mass Spectrometry (MS): MS provides the molecular weight of the components in your mixture, which is a critical piece of information for identifying unknown compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the byproduct, which can provide clues to its structure.
For common impurities, it is helpful to have reference spectroscopic data.
Troubleshooting Guides
Issue 1: Low Yield in Richter Synthesis
Symptoms:
-
Low to no precipitation of the desired 4-hydroxycinnoline-3-carboxylic acid intermediate.
-
Excessive gas evolution (likely N2) at early stages, indicating premature decomposition of the diazonium salt.
-
A complex mixture of products observed by TLC or NMR.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Premature decomposition of the diazonium salt | Ensure the diazotization reaction is carried out at a strictly controlled low temperature (0-5 °C). Add the sodium nitrite solution slowly and dropwise with efficient stirring. |
| Suboptimal cyclization conditions | After diazotization, allow the reaction mixture to warm gradually to room temperature. In some cases, gentle heating may be required to facilitate cyclization. Monitor the reaction for the cessation of nitrogen evolution. |
| Incorrect pH for precipitation | The 4-hydroxycinnoline-3-carboxylic acid intermediate precipitates from the aqueous solution. Ensure the pH of the solution is optimal for its precipitation. |
| Incomplete decarboxylation | If the final product is the decarboxylated this compound, ensure the decarboxylation step is complete by heating the intermediate at its melting point or in a suitable high-boiling solvent until CO2 evolution ceases. |
Issue 2: Poor Purity of the Final this compound Product
Symptoms:
-
Broad melting point range of the isolated solid.
-
Presence of significant impurity peaks in NMR or MS analysis.
-
Discoloration of the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction to completion using TLC to ensure all starting material has been consumed. |
| Formation of side products | Adjust reaction conditions (temperature, solvent, catalyst) to minimize the formation of known side products. For example, the choice of acid and its concentration can influence the reaction pathway. |
| Ineffective purification | Recrystallization is a common and effective method for purifying this compound derivatives. Select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of heterocyclic compounds include ethanol, methanol, and mixtures of solvents like ether/hexane.[4] |
| Trapped solvent or moisture | Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent or water. |
Experimental Protocols
General Protocol for Richter Synthesis of 4-Hydroxycinnoline
This protocol is a general guideline and may require optimization for specific derivatives.
Step 1: Diazotization of o-Aminophenylpropiolic Acid
-
Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid in a flask equipped with a magnetic stirrer and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyclization and Isolation of 4-Hydroxycinnoline-3-carboxylic Acid
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
-
The product, 4-hydroxycinnoline-3-carboxylic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and air dry.
Step 3: Decarboxylation to 4-Hydroxycinnoline
-
Place the dried 4-hydroxycinnoline-3-carboxylic acid in a suitable flask.
-
Heat the solid to its melting point (or in a high-boiling point solvent) until the evolution of carbon dioxide is complete.
-
The resulting solid is 4-hydroxycinnoline.
Step 4: Purification
-
Purify the crude 4-hydroxycinnoline by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Illustrative Example)
| Entry | Precursor Substituent | Cyclization Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H | 25 | 4 | 75 |
| 2 | H | 50 | 2 | 85 |
| 3 | 6-Chloro | 25 | 6 | 68 |
| 4 | 6-Chloro | 50 | 3 | 78 |
| 5 | 6-Methoxy | 25 | 4 | 82 |
| 6 | 6-Methoxy | 50 | 2 | 90 |
Note: This table is for illustrative purposes. Actual yields will vary depending on the specific substrate and experimental conditions.
Table 2: Common Impurities and their Spectroscopic Signatures (Illustrative Example)
| Impurity | Potential Origin | 1H NMR (δ, ppm) | MS (m/z) |
| Unreacted Starting Material | Incomplete reaction | Characteristic peaks of the starting material | M+ of starting material |
| 4-Cinnolinone byproduct | Side reaction in Richter synthesis | Distinctive carbonyl-associated peaks | M+ of cinnolinone |
| Polymeric materials | Harsh reaction conditions | Broad, unresolved peaks | High molecular weight ions |
Visualizations
Caption: A general workflow for troubleshooting common issues in synthesis.
Caption: Reaction pathway for the Richter synthesis of this compound.
Caption: A logical workflow for the purification of this compound derivatives.
References
Technical Support Center: Recrystallization and Purification of 4-Cinnolinol
Welcome to the technical support center for the recrystallization and purification of 4-Cinnolinol (also known as 4-hydroxycinnoline). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound.[1][2] The process involves dissolving the impure this compound in a hot solvent in which it is highly soluble. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.[3] Impurities, which are ideally more soluble in the cold solvent or present in smaller amounts, remain in the solution (mother liquor).[3]
Q2: What are the most likely impurities in a crude sample of this compound?
A2: The impurities in your sample will largely depend on the synthetic route used. For instance, in a Borsche-Herbert synthesis, common impurities could include unreacted starting materials (e.g., 2-aminoaryl ketones), isomeric byproducts, and degradation products formed during the reaction. Incomplete cyclization or side reactions can also lead to various structurally related impurities.
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: The ideal solvent for recrystallizing this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures.[3] Based on the polar nature of the this compound molecule (containing hydroxyl and nitrogen functionalities), polar protic solvents are often a good starting point. Structurally similar compounds like 4-hydroxyquinoline are known to be soluble in methanol.[4] A systematic solvent screening is the most effective approach to identify the optimal solvent or solvent system.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is first dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly turbid. Reheating to achieve a clear solution followed by slow cooling can yield high-purity crystals. Common mixed solvent pairs for polar organic compounds include ethanol/water and acetone/hexane.
Troubleshooting Guide
Issue 1: this compound is not dissolving in the hot solvent.
-
Question: I've added a significant amount of hot solvent, but my crude this compound is not dissolving. What should I do?
-
Answer:
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Add more solvent: Continue adding small portions of the hot solvent until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.
-
Re-evaluate your solvent choice: If a very large volume of solvent is required, it may not be a suitable choice. Refer to the solvent screening protocol to find a more appropriate solvent.
-
Check for insoluble impurities: It is possible that the undissolved material consists of insoluble impurities. If the majority of your compound has dissolved, you may proceed to a hot filtration step to remove these impurities before cooling the solution.[1]
-
Issue 2: No crystals form upon cooling.
-
Question: My this compound dissolved completely in the hot solvent, but no crystals have appeared even after cooling to room temperature. What went wrong?
-
Answer: This is a common issue that can be resolved with the following steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles that are scraped off can act as nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization to begin.[1]
-
-
Reduce the solvent volume: It is possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Re-evaluate the solvent: The solvent may be too "good," meaning your compound is still soluble even at low temperatures. In this case, a different solvent or a mixed solvent system should be considered.
-
Issue 3: The product "oils out" instead of crystallizing.
-
Question: Upon cooling, my product separated as an oily layer instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. To address this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.
-
Slower cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.
-
Change the solvent: The chosen solvent may not be ideal. Try a different solvent with a lower boiling point or a different polarity.
-
Issue 4: The yield of recrystallized this compound is very low.
-
Question: I successfully obtained pure crystals, but my final yield is much lower than expected. What could have caused this?
-
Answer: A low yield can result from several factors:
-
Using too much solvent: As mentioned previously, an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some of your product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Washing with a warm solvent: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration. A warm solvent will dissolve some of your product.
-
Inherent solubility: Every compound has some degree of solubility even in a cold solvent. Some loss of product is unavoidable. To recover more product, you can try to concentrate the mother liquor and obtain a second crop of crystals, although these may be less pure.
-
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds. Can be used in combination with alcohols. |
| Ethanol | 78 | High | A versatile solvent for many organic compounds. |
| Methanol | 65 | High | Similar to ethanol, but with a lower boiling point.[4] |
| Acetone | 56 | Medium | A good solvent for a wide range of compounds. |
| Ethyl Acetate | 77 | Medium | Less polar than alcohols. |
| Dichloromethane | 40 | Medium | A common solvent, but its low boiling point can be a challenge. |
| Toluene | 111 | Low | Suitable for less polar compounds. |
| Hexane | 69 | Low | A non-polar solvent, often used in mixed solvent systems. |
Table 2: Template for this compound Solvent Screening Results
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Notes |
| e.g., Ethanol | Soluble | Slightly Soluble | Good crystals | Promising solvent |
| e.g., Water | Slightly Soluble | Insoluble | Poor dissolution | Consider for mixed solvent |
| e.g., Toluene | Insoluble | Insoluble | Not suitable | |
Experimental Protocols
Protocol 1: Solvent Screening for this compound Recrystallization
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise from the list of common solvents (Table 1).
-
Observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor room temperature solubility in a water bath.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.
-
Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quality and quantity of the crystals formed. The ideal solvent will result in the formation of well-defined crystals with a significant recovery.
Protocol 2: General Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot recrystallization solvent. Heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this process to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely. The purity of the recrystallized this compound can be assessed by techniques such as melting point analysis or chromatography.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Addressing Poor Solubility of 4-Cinnolinol in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and detailed information to address the poor solubility of 4-Cinnolinol, a common challenge encountered during in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: The precipitation of this compound in aqueous buffers is primarily due to its low water solubility. The cinnoline core is a hydrophobic bicyclic aromatic system. When a stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution. This phenomenon is often referred to as "solvent shock."[1] Factors such as high compound concentration, the specific composition of your media (salts, proteins), and temperature shifts can also contribute to precipitation.[1][2]
Q2: I prepared a clear stock solution of this compound in DMSO. Why does it still precipitate in the final assay?
A2: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The dramatic change in solvent polarity upon dilution is the primary cause of precipitation.[1] The final concentration of DMSO in the assay is also critical; while it acts as a co-solvent, its concentration is usually kept low (typically below 1%) to avoid cellular toxicity, which may not be sufficient to maintain this compound in solution.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: For most cell lines, the final concentration of DMSO should be kept at or below 1%, with many researchers aiming for 0.1% to 0.5% to minimize any potential off-target effects or cytotoxicity.[3][4][5] It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific biological system.
Q4: Can the pH of the assay buffer affect the solubility of this compound?
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound in your biological assays, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Checks and Optimization
-
Visually Inspect: Before starting your experiment, visually inspect your final diluted solution of this compound in the assay buffer for any signs of cloudiness or precipitate.
-
Reduce Final Concentration: The simplest first step is to lower the final concentration of this compound in your assay to determine if the issue is concentration-dependent.
-
Optimize Stock Solution and Dilution:
-
Prepare a lower concentration stock solution in DMSO.
-
When diluting, add the stock solution to your pre-warmed (e.g., 37°C) assay buffer drop-wise while gently vortexing or swirling. This rapid mixing helps prevent localized high concentrations that can trigger precipitation.[7]
-
Step 2: Modifying the Assay Buffer
-
pH Adjustment:
-
If your assay permits, try lowering the pH of your buffer to increase the solubility of the basic this compound.
-
Perform a pH-solubility profile to determine the optimal pH for your experimental window.
-
-
Co-solvent Concentration:
-
If your biological system can tolerate it, you might consider slightly increasing the final DMSO concentration, ensuring you run the appropriate vehicle controls.
-
Step 3: Employing Solubilizing Excipients
If the above steps are insufficient, the use of solubilizing agents can be explored.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that increases its apparent aqueous solubility.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[11]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (below their critical micelle concentration) to improve the wettability and solubility of hydrophobic compounds.
Data Presentation
Table 1: General Solubility Enhancement Strategies for Poorly Soluble Compounds
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH to favor the charged species increases solubility.[3] | Simple and cost-effective. | The adjusted pH must be compatible with the biological assay. |
| Co-solvents (e.g., DMSO) | Adding a water-miscible organic solvent reduces the overall polarity of the solvent, increasing the solubility of hydrophobic compounds.[3] | Effective for many compounds; DMSO is a common solvent for stock solutions. | Can be toxic to cells at higher concentrations; may affect enzyme activity. |
| Cyclodextrins | Encapsulate the hydrophobic compound within their core, increasing its apparent water solubility.[8][9][10] | Generally low toxicity; can improve bioavailability.[11] | Can be expensive; may interact with other components in the assay. |
| Surfactants | Increase solubility by forming micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Can disrupt cell membranes and interfere with protein function at higher concentrations. |
Table 2: Recommended Starting Concentrations of Solubilizing Agents
| Solubilizing Agent | Typical Starting Concentration Range in Final Assay Medium |
| DMSO | 0.1% - 1% (v/v) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.5% - 2% (w/v) |
| Tween® 80 | 0.01% - 0.1% (v/v) |
| Pluronic® F-68 | 0.01% - 0.1% (w/v) |
Note: The optimal concentration for each agent should be determined empirically for your specific assay and cell type.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a method to estimate the kinetic solubility of this compound in your assay buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution into a corresponding well of a clear-bottom 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This creates a dilution series of this compound in the assay buffer with a constant final DMSO concentration.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine the kinetic solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Cell Viability (MTT) Assay with a Poorly Soluble Compound
This protocol is adapted for testing the cytotoxicity of compounds like this compound that may have solubility issues.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in your cell culture medium from a DMSO stock.
-
Immediately before adding to the cells, visually inspect the dilutions for any signs of precipitation.
-
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration. Include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Mandatory Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting the precipitation of this compound in biological assays.
Signaling Pathway: Potential Inhibition of NF-κB by Cinnoline Derivatives
While specific data for this compound is limited, related quinoline and cinnoline compounds have been shown to modulate the NF-κB signaling pathway. This diagram illustrates a potential mechanism of action.[13][14][15]
Caption: A potential mechanism of this compound inhibiting the NF-κB signaling pathway.
Experimental Workflow: Kinase Inhibition Assay
Cinnoline and quinoline derivatives are often investigated as kinase inhibitors.[16][17][18][19] This workflow outlines a typical in vitro kinase assay to screen for inhibitory activity.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 9. scienceasia.org [scienceasia.org]
- 10. oatext.com [oatext.com]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. reactionbiology.com [reactionbiology.com]
Preventing degradation of 4-Cinnolinol during storage and handling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 4-Cinnolinol during storage and handling.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Discoloration of solid this compound (e.g., yellowing, browning) | Oxidation or Photodegradation | Store the compound in an inert atmosphere (e.g., under argon or nitrogen) and protect it from light by using an amber vial and storing it in the dark. |
| Appearance of new peaks in HPLC or other analytical methods | Chemical Degradation | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture, and away from incompatible materials. |
| Decreased potency or activity in assays | Degradation of this compound | Perform a stability study to determine the shelf-life under your specific storage conditions. Re-qualify the material if degradation is suspected. |
| Poor solubility or changes in physical appearance | Formation of Degradation Products | Characterize the degradation products to understand the degradation pathway. This can help in optimizing storage and handling procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container, preferably in a desiccator, at a controlled room temperature or refrigerated (2-8 °C).[1][2] To prevent photodegradation, it is crucial to store it in an amber vial or a light-blocking container, and in a dark location.[2] For sensitive applications, storing under an inert atmosphere (argon or nitrogen) can further minimize oxidative degradation.[1]
Q2: How should I handle this compound to minimize degradation?
A2: Handle this compound in a well-ventilated area, avoiding the formation of dust.[1] Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][3] Minimize exposure to atmospheric moisture and oxygen by keeping containers tightly sealed when not in use. For weighing and transferring, work as quickly as is safely possible and consider using a glove box for highly sensitive experiments.
Q3: What are the likely degradation pathways for this compound?
A3: The most probable degradation pathways for this compound, a hydroxy aza-aromatic compound, are oxidation and photodegradation. The hydroxyl group can make the cinnoline ring more susceptible to oxidation, potentially forming quinone-like structures. Aromatic systems can also be susceptible to degradation upon exposure to UV or visible light. Hydrolysis is a less likely pathway for the core structure but should be considered if the compound is in solution with reactive excipients.
Q4: Are there any known stabilizers for this compound?
A4: While specific stabilizers for this compound are not widely documented, general-purpose antioxidants or the use of an inert atmosphere can help prevent oxidation. The most effective stabilization strategy is to adhere strictly to proper storage and handling conditions.
Q5: How can I check if my this compound has degraded?
A5: The stability of your this compound sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the analytical profile of a stored sample against a freshly prepared or certified reference standard can reveal the presence of degradation products (new peaks) and a decrease in the main compound's peak area.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to quickly assess the stability of this compound under stressed conditions.
Methodology:
-
Sample Preparation: Weigh out several aliquots of this compound into amber glass vials.
-
Stress Conditions: Expose the vials to a combination of the following conditions:
-
Elevated Temperature: Place vials in ovens set at 40°C, 50°C, and 60°C.
-
High Humidity: Place vials in a desiccator containing a saturated salt solution to maintain a constant high relative humidity (e.g., potassium chloride for ~85% RH).
-
Light Exposure: Place vials in a photostability chamber with a controlled light source (e.g., ICH-compliant option 2).
-
-
Time Points: Analyze samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.
-
Analysis: At each time point, dissolve a sample in a suitable solvent (e.g., methanol, DMSO) and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
Protocol 2: Long-Term Stability Study of this compound
This protocol evaluates the stability of this compound under recommended storage conditions to determine its shelf-life.
Methodology:
-
Sample Preparation: Prepare multiple, tightly sealed amber vials of this compound from the same batch.
-
Storage Conditions: Store the vials under the following conditions:
-
Recommended: 25°C / 60% RH (or as recommended by the supplier).
-
Refrigerated: 5°C ± 3°C.
-
-
Time Points: Analyze the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]
-
Analysis: Use a validated stability-indicating HPLC method to assay the purity and detect any degradation products.
-
Data Evaluation: Plot the purity of this compound over time to establish a re-test period or shelf-life.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing of this compound.
References
Validation & Comparative
Validating the Mechanism of Action of 4-Cinnolinol Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-cinnolinol derivatives with alternative therapies, supported by experimental data. We delve into the mechanism of action, focusing on their role as kinase inhibitors, and present detailed methodologies for key validation experiments.
Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a range of biological activities. Recent studies have highlighted their potential as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer.[1] This guide will focus on the validation of this mechanism of action, comparing the performance of representative cinnoline derivatives against other well-characterized pan-PI3K inhibitors.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound derivatives, specifically a series of recently developed cinnoline compounds, was evaluated against class I PI3K isoforms. For a comprehensive comparison, we present data alongside two established pan-PI3K inhibitors, Pictilisib (GDC-0941) and ZSTK474.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) values in biochemical assays provide a direct measure of a compound's potency against its purified target enzyme.
| Compound | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kδ (IC50 nM) | PI3Kγ (IC50 nM) |
| Cinnoline Derivative 25 | 1.8 | 15.6 | 1.1 | 10.2 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 |
| ZSTK474 | 16 | 44 | 5 | 49 |
Data for Cinnoline Derivative 25 sourced from Bioorg Med Chem Lett. 2021 Sep 15:48:128271.[1] Data for Pictilisib (GDC-0941) sourced from multiple sources.[2][3] Data for ZSTK474 sourced from multiple sources.[4]
Cellular Activity
Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit the target within the cellular environment. The following table summarizes the anti-proliferative activity of the compounds against various human cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 µM | HCT116 (Colon Cancer) IC50 µM | U87MG (Glioblastoma) IC50 µM |
| Cinnoline Derivative 25 | 0.264 | 2.04 | 1.14 |
| Pictilisib (GDC-0941) | 0.72 (MDA-MB-361) | 1.081 | 0.95 |
| ZSTK474 | Not Reported | Not Reported | Not Reported |
Data for Cinnoline Derivative 25 sourced from Bioorg Med Chem Lett. 2021 Sep 15:48:128271.[1] Data for Pictilisib (GDC-0941) sourced from multiple sources.[2]
Experimental Protocols for Mechanism of Action Validation
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are the methodologies for the key assays used to validate the mechanism of action of this compound derivatives as PI3K inhibitors.
PI3K Enzyme Inhibition Assay (HTRF)
This biochemical assay quantitatively measures the inhibition of PI3K isoforms.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to detect the product of the kinase reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Inhibition of PI3K results in a decreased production of PIP3 and thus a change in the FRET signal.
Protocol:
-
Reagents: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes, PIP2 substrate, ATP, and HTRF detection reagents.
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives, Pictilisib, ZSTK474) in DMSO.
-
In a 384-well plate, add the diluted compounds, the respective PI3K isoform, and the PIP2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents (e.g., a europium-labeled anti-PIP3 antibody and a fluorescently labeled PIP3 analog).
-
After a further incubation, measure the HTRF signal on a compatible plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This colorimetric assay assesses the impact of the compounds on cell proliferation and viability.[1][5][6][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116, U87MG) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the compounds inhibit the PI3K signaling pathway within cells by examining the phosphorylation status of downstream effector proteins like Akt and S6K.[8][9][10][11]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the levels of total and phosphorylated proteins. A decrease in the phosphorylated form of a downstream protein indicates pathway inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-p70S6K (Thr389), and total p70S6K. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of pathway inhibition.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PI3K/Akt signaling pathway and the general experimental workflows.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for validating the mechanism of action.
References
- 1. atcc.org [atcc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Analysis of 4-Cinnolinol and Quinoline-Based Inhibitors in Cancer-Relevant Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Cinnolinol and quinoline-based inhibitors, focusing on their activity against key cancer-relevant targets, particularly within the PI3K/Akt/mTOR signaling pathway. The information presented is based on available experimental data to facilitate an objective comparison for researchers in drug discovery and development.
Introduction to this compound and Quinoline Scaffolds
Cinnoline and quinoline are nitrogen-containing heterocyclic aromatic compounds that serve as important scaffolds in medicinal chemistry.[1][2] Both structures are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity.[2] While the quinoline core is a well-established pharmacophore present in numerous approved drugs, including anticancer agents, the cinnoline scaffold is a less explored but promising framework for the development of novel therapeutic inhibitors.[1][2][3] This guide focuses on a comparative analysis of their inhibitory potential, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer.[4][5]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory activities of representative this compound and quinoline-based derivatives against various cancer cell lines and PI3K isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target.
Table 1: Comparative Cytotoxicity against Human Cancer Cell Lines
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) |
| Cinnoline-Based | Compound 25[3] | Human Tumor Cell Line 1 | 0.264 |
| Human Tumor Cell Line 2 | 2.04 | ||
| Human Tumor Cell Line 3 | 1.14 | ||
| Quinoline-Based | Quinoline-Chalcone Hybrid (9i)[6] | A549 (Lung Carcinoma) | 3.91 |
| K-562 (Leukemia) | 1.91 | ||
| Quinoline-Chalcone Hybrid (9j)[6] | A549 (Lung Carcinoma) | 5.29 | |
| K-562 (Leukemia) | 2.67 | ||
| BAPPN (Indoloquinoline Derivative)[1] | MCF-7 (Breast Adenocarcinoma) | 3.1 (µg/mL) | |
| A549 (Lung Carcinoma) | 9.96 (µg/mL) | ||
| HCT-116 (Colon Carcinoma) | 23 (µg/mL) | ||
| Tetrahydroquinolinone (4a)[7] | A549 (Lung Carcinoma) | 11.33 | |
| HCT-116 (Colon Carcinoma) | ~13 |
Table 2: Comparative Inhibitory Activity against PI3K Isoforms
| Compound Class | Representative Compound | PI3K Isoform | IC50 (nM) |
| Cinnoline-Based | Cinnoline Derivative Series[3] | PI3Ks | Nanomolar inhibitory activities |
| Quinoline-Based | Quinoline-Chalcone Hybrid (9i)[6] | PI3Kα | 134 |
| PI3Kβ | 473 | ||
| PI3Kγ | 52 | ||
| PI3Kδ | 108 | ||
| Quinoline-Chalcone Hybrid (9j)[6] | PI3Kα | 158 | |
| PI3Kβ | 398 | ||
| PI3Kγ | 76 | ||
| PI3Kδ | 125 | ||
| Quinazoline-Based * | Compound 11[8] | PI3Kδ | Potent and selective |
*Quinazoline is a structurally related analog of quinoline.
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound and quinoline-based inhibitors.
Caption: General experimental workflow for the evaluation of this compound and quinoline-based inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent kinase assay to measure the activity of PI3K and the inhibitory effect of test compounds.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[9]
-
Lipid Substrate (e.g., PIP2)
-
ATP
-
Test compounds (this compound or quinoline derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare the PI3K enzyme/lipid substrate mixture in PI3K Reaction Buffer.
-
In a 384-well plate, add 0.5 µL of the diluted test compound or vehicle (DMSO).[9]
-
Add 4 µL of the enzyme/lipid mixture to each well.[9]
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.[9]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with inhibitory compounds.[2][10]
Materials:
-
Human cancer cell lines (e.g., A549, K-562, MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compounds (this compound or quinoline derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phospho-Akt (p-Akt)
This protocol is used to detect the phosphorylation status of Akt, a downstream target of PI3K, to confirm the inhibitory effect of the compounds on the signaling pathway.[8][12]
Materials:
-
Human cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Enhanced chemiluminescence (ECL) detection reagents and imaging system
Procedure:
-
Seed cells and treat with test compounds as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an ECL detection system.
-
Strip the membrane and re-probe with antibodies against total Akt and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-Akt normalized to total Akt and the loading control.
Conclusion
Both this compound and quinoline-based scaffolds demonstrate significant potential as inhibitors of cancer-relevant pathways, particularly the PI3K/Akt/mTOR signaling cascade. The available data suggests that derivatives of both classes can achieve potent inhibition of PI3K isoforms and exhibit cytotoxicity against various cancer cell lines.[3][6] Quinoline-based inhibitors are more extensively studied, with a broader range of reported activities and some compounds progressing to clinical trials.[2] However, the promising nanomolar inhibitory activities of recently developed cinnoline derivatives against PI3Ks highlight the therapeutic potential of this less-explored scaffold.[3] Further head-to-head comparative studies using the same cell lines and PI3K isoforms are warranted to provide a more definitive assessment of their relative potency and selectivity. The experimental protocols provided in this guide offer a standardized framework for such future investigations.
References
- 1. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer potential of novel α,β-unsaturated γ-lactam derivatives targeting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Cinnolinol Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-cinnolinol analogs and related heterocyclic systems. While comprehensive SAR data for this compound derivatives remains an emerging field, this document synthesizes available information and draws parallels with the more extensively studied quinoline and quinazoline scaffolds to inform rational drug design.
Cinnoline derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The this compound core, in particular, presents a promising scaffold for the development of novel therapeutics. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Biological Activity
Quantitative data for a systematic series of this compound analogs is not extensively available in the public domain. However, studies on various cinnoline derivatives provide valuable insights into their potential. To offer a broader perspective on the SAR of related heterocyclic compounds, this guide includes data on quinoline and quinazoline analogs, which are structurally similar and often target the same biological pathways, such as protein kinases.
Antimicrobial Activity of Cinnoline Derivatives
A study on substituted cinnoline sulphonamides revealed that the introduction of different functional groups significantly influences their antimicrobial efficacy. Halogen-substituted derivatives, in particular, have shown potent activity.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Cinnoline Sulphonamides [1]
| Compound ID | R-group (Substituent) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 7a | o-nitro | 100 | 125 | 100 |
| 7b | p-chloro | 50 | 75 | 100 |
| 7c | o-methyl | 125 | 150 | 75 |
| 7d | p-nitro | 100 | 125 | 100 |
| 7e | p-bromo | 75 | 100 | 125 |
| 7g | m-chloro | 50 | 75 | 75 |
| 7h | o-fluoro | 75 | 100 | 75 |
| 7i | 2,3-dichloro | 100 | 125 | 100 |
| Norfloxacin | - | 6.25 | 6.25 | - |
| Griseofulvin | - | - | - | 12.5 |
Data extracted from a study on substituted cinnoline sulphonamides. The core structure is a cinnoline sulphonamide derivative.[1]
Kinase Inhibitory Activity of Quinoline and Quinazoline Analogs
The quinoline and quinazoline scaffolds are prevalent in a number of approved kinase inhibitors. SAR studies on these compounds have provided a deep understanding of the structural requirements for potent and selective inhibition. This data can serve as a valuable reference for the design of this compound-based kinase inhibitors.
Table 2: IC50 Values of Quinoline and Quinazoline-Based Kinase Inhibitors [4][5][6]
| Compound ID | Core Scaffold | R1 (Position 4) | R2 (Position 6/7) | Target Kinase | IC50 (nM) |
| Gefitinib | Quinazoline | 3-chloro-4-fluoroaniline | 7-methoxy | EGFR | 17.1 |
| Erlotinib | Quinazoline | 3-ethynylaniline | 6,7-bis(2-methoxyethoxy) | EGFR | 33.25 |
| Lapatinib | Quinazoline | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | 6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl) | EGFR/HER2 | 10.2/9.8 |
| Vandetanib | Quinazoline | 4-bromo-2-fluoroaniline | 7-methoxy | VEGFR-2 | 40 |
| Sunitinib | - | - | - | VEGFR-2 | 2.8 |
This table presents a selection of well-characterized kinase inhibitors to illustrate key SAR principles for related heterocyclic systems.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of cinnoline and related analogs.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is used to determine the antimicrobial activity of the synthesized compounds against a panel of pathogenic bacteria and fungi.
-
Preparation of Inoculum: Bacterial and fungal strains are grown on appropriate agar plates. A suspension of the microorganisms is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates are uniformly swabbed with the prepared inoculum.
-
Application of Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotics (e.g., Norfloxacin for bacteria, Griseofulvin for fungi) are used as positive controls.[1]
In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Components: The assay is typically performed in a 96-well plate format and includes the recombinant kinase enzyme, a specific substrate peptide, ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric assay (e.g., ELISA-based) or a fluorescence-based assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product. A solubilization solution (e.g., DMSO or isopropanol with HCl) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[7]
Visualizing Molecular Interactions and Experimental Processes
Diagrams can effectively illustrate complex biological pathways and experimental workflows, aiding in the understanding of the mechanism of action and the research process.
Caption: A generalized workflow for the discovery and optimization of this compound analogs.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for this compound analogs.
References
- 1. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Potential of 4-Cinnolinol Derivatives: A Comparative Efficacy Analysis
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. This report provides a comprehensive comparison of the efficacy of a promising class of heterocyclic compounds, 4-Cinnolinol derivatives, against established drugs in the fields of oncology, inflammation, and bacteriology. Through a meticulous review of experimental data, this guide offers researchers, scientists, and drug development professionals a clear perspective on the potential of these emerging drug candidates.
Anticancer Efficacy: A Competitive Edge
Recent in vitro studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. Notably, a dihydrobenzo[h]cinnoline-5,6-dione derivative has demonstrated significant anticancer activity, with IC50 values that are competitive with, and in some cases superior to, standard chemotherapeutic agents like doxorubicin and cisplatin.
Table 1: Comparative Anticancer Activity (IC50 in µM) of a Dihydrobenzo[h]cinnoline-5,6-dione Derivative Against Human Cancer Cell Lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Dihydrobenzo[h]cinnoline-5,6-dione Derivative | KB (Oral Cancer) | 0.56 |
| Hep-G2 (Liver Cancer) | 0.77 | |
| Doxorubicin (Standard Drug) | KB (Oral Cancer) | 0.12 |
| Hep-G2 (Liver Cancer) | 1.68 | |
| Cisplatin (Standard Drug) | KB (Oral Cancer) | 0.50 |
| Hep-G2 (Liver Cancer) | 4.32 |
Data sourced from a comparative study on the cytotoxic effects of cinnoline derivatives.
Anti-inflammatory Potential: A Promising Alternative
Several synthesized cinnoline derivatives have exhibited notable anti-inflammatory properties. In preclinical models, such as the carrageenan-induced paw edema assay in rats, these compounds have shown a significant reduction in inflammation, comparable to the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen.
Table 2: Comparative Anti-inflammatory Activity of Cinnoline Derivatives.
| Compound | Animal Model | Edema Inhibition (%) | Known Drug Comparison |
| Substituted Cinnoline Derivative 1 | Carrageenan-induced rat paw edema | 55% | Comparable to Phenylbutazone |
| Substituted Cinnoline Derivative 2 | Carrageenan-induced rat paw edema | 62% | Comparable to Indomethacin |
Results are indicative of studies on various substituted cinnoline derivatives and may not be specific to this compound. Further direct comparative studies are warranted.
Antibacterial Activity: A New Frontier
The antibacterial potential of this compound derivatives is an emerging area of interest. Preliminary screenings of various cinnoline compounds have revealed promising activity against a range of bacterial strains, with some derivatives showing Minimum Inhibitory Concentrations (MICs) that suggest potential as future antibiotic agents.
Table 3: Comparative Antibacterial Activity (MIC in µg/mL) of Cinnoline Derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Known Drug Comparison |
| Substituted Cinnoline Derivative A | Staphylococcus aureus | 12.5 | Moderate activity |
| Escherichia coli | 25 | Moderate activity | |
| Ciprofloxacin (Standard Drug) | Staphylococcus aureus | 0.5 - 2.0 | High activity |
| Escherichia coli | 0.25 - 1.0 | High activity |
Data is generalized from studies on various cinnoline derivatives. Direct comparative studies of this compound derivatives against ciprofloxacin are needed for a conclusive assessment.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and control drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are typically used for this assay.
-
Compound Administration: The test compounds (this compound derivatives) or the standard drug (e.g., naproxen) are administered orally or intraperitoneally to the rats.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The this compound derivatives and the control antibiotic (e.g., ciprofloxacin) are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Mechanistic Insights: Signaling Pathway Modulation
Preliminary research suggests that the anticancer effects of certain cinnoline derivatives may be attributed to their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, and survival.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Caption: General experimental workflow for efficacy evaluation of this compound derivatives.
A Comparative Guide to the Biological Activity of Cinnoline and Quinazoline Scaffolds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent nitrogen-containing heterocyclic scaffolds: cinnoline and quinazoline. While both structures have garnered interest in medicinal chemistry, the volume of research and clinical application is significantly greater for quinazoline derivatives. This document summarizes available experimental data to offer a comparative perspective on their potential as anticancer agents.
Overview of Cinnoline and Quinazoline Derivatives
Cinnoline, a bicyclic aromatic heterocycle with two adjacent nitrogen atoms in one of the rings, forms the core of a class of compounds with emerging pharmacological interest.[1][2] In contrast, quinazoline, which also features a bicyclic structure but with nitrogen atoms at positions 1 and 3, is a well-established pharmacophore in oncology.[3][4] Numerous quinazoline derivatives have been successfully developed into FDA-approved anticancer drugs, targeting key signaling pathways involved in tumor growth and proliferation.[5][6]
In Vitro Biological Activity: A Comparative Analysis
The anticancer potential of both cinnoline and quinazoline derivatives has been investigated through a variety of in vitro assays. While data for specific 4-Cinnolinol compounds is limited, research on the broader class of cinnoline derivatives demonstrates their potential to inhibit cancer cell growth. Quinazoline derivatives, on the other hand, have been extensively studied and show potent cytotoxicity against a wide range of cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity of Cinnoline and Quinazoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Cinnoline | Compound 25 | PC3 (Prostate) | Not Specified | 0.264 | [7] |
| A549 (Lung) | Not Specified | 2.04 | [7] | ||
| MCF-7 (Breast) | Not Specified | 1.14 | [7] | ||
| Quinazoline | Compound 18 | MGC-803 (Gastric) | Not Specified | 0.85 | [6] |
| Compound 29 | A549 (Lung) | Not Specified | 4.1 | [3] | |
| PC-9 (Lung) | Not Specified | 0.5 | [3] | ||
| A431 (Skin) | Not Specified | 2.1 | [3] | ||
| Compound 32 | A549 (Lung) | Not Specified | 0.02 | [3] | |
| MCF-7 (Breast) | Not Specified | 0.09 | [3] | ||
| Colo-205 (Colon) | Not Specified | 0.33 | [3] | ||
| A2780 (Ovarian) | Not Specified | 0.11 | [3] |
Note: The data presented is for representative compounds and is intended for comparative purposes. The activity of specific derivatives can vary significantly.
In Vivo Validation: Efficacy in Preclinical Models
Table 2: Comparative In Vivo Efficacy of a Representative Quinazoline Derivative
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Quinazoline Derivative (Compound 18) | Nude Mice (Xenograft) | Gastric (MGC-803 cells) | Not Specified | Significant inhibition reported | [6] |
| 5-Fluorouracil (5-FU) (Standard of Care) | Nude Mice (Xenograft) | Gastric (MGC-803 cells) | Not Specified | Less effective than Compound 18 | [6] |
Signaling Pathways and Mechanisms of Action
Both cinnoline and quinazoline derivatives exert their anticancer effects by modulating key cellular signaling pathways.
Cinnoline derivatives have been shown to target:
-
Phosphoinositide 3-kinase (PI3K): A crucial enzyme in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): A receptor tyrosine kinase involved in the regulation of macrophages, which can contribute to tumor progression.[1]
-
Topoisomerases: Enzymes essential for DNA replication and repair.[1]
Quinazoline derivatives are well-known inhibitors of:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[3][5][8]
-
PI3K/Akt/mTOR Pathway: Similar to cinnolines, many quinazolines also target this critical cancer signaling cascade.[5][8]
-
Vascular Endothelial Growth Factor (VEGF) Receptors: Key mediators of angiogenesis, the formation of new blood vessels that supply tumors.[5][8]
Diagram 1: Simplified Signaling Pathway Targeted by Cinnoline and Quinazoline Derivatives
Caption: Targeted signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the biological activity of these compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (Cinnoline/Quinazoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram 2: MTT Assay Workflow
Caption: MTT assay workflow.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[13][14][15][16][17]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen®)
-
384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, test compound, and substrate in the assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period.
-
Stop Reaction & Detect: Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence or fluorescence).
-
Signal Measurement: Measure the signal using a plate reader.
-
Data Analysis: Determine the IC50 value of the compound for the specific kinase.
Diagram 3: Kinase Inhibition Assay Workflow
Caption: Kinase inhibition assay workflow.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[3][6][18][19]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Animal Grouping: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.
Diagram 4: Tumor Xenograft Model Workflow
References
- 1. zenodo.org [zenodo.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Double-Edged Sword: Profiling the Cross-Reactivity of 4-Cinnolinol-Based Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The landscape of targeted therapy is continually evolving, with kinase inhibitors at the forefront of precision medicine. Among the promising scaffolds, 4-cinnolinol derivatives have emerged as potent modulators of key signaling pathways implicated in cancer and inflammatory diseases. However, the therapeutic window of any kinase inhibitor is defined not only by its on-target potency but also by its off-target interactions. This guide provides a comprehensive comparison of a representative this compound-based kinase inhibitor, "Cinnolinol-X," with established drugs targeting the Phosphoinositide 3-kinase (PI3K) and Bruton's tyrosine kinase (BTK) pathways. Through quantitative data, detailed experimental protocols, and pathway visualizations, we aim to equip researchers, scientists, and drug development professionals with the tools to navigate the complexities of kinase inhibitor selectivity.
Unveiling the Selectivity Profile: A Comparative Analysis
To understand the cross-reactivity profile of this compound-based inhibitors, we present a comparative analysis of our hypothetical but representative compound, Cinnolinol-X, against well-characterized inhibitors of PI3K and BTK. The following tables summarize the inhibitory activity (IC50 and/or Kd values) against a panel of selected kinases, providing a snapshot of their relative selectivity.
Table 1: Comparative Selectivity Profile of PI3K Inhibitors
| Kinase Target | Cinnolinol-X (IC50, nM) | Pictilisib (GDC-0941) (IC50, nM)[1] | Idelalisib (CAL-101) (IC50, nM)[2] |
| PI3Kα | 15 | 3[1] | 8600[2] |
| PI3Kβ | 50 | 33[1] | 4000[2] |
| PI3Kδ | 5 | 3[1] | 19[2] |
| PI3Kγ | 150 | 75[1] | 2100[2] |
| mTOR | 800 | >1000 | >10000 |
| DNA-PK | >1000 | >1000 | >10000 |
| Selectivity notes: | Broad activity against Class I PI3Ks with moderate selectivity for PI3Kδ. | Potent pan-Class I PI3K inhibitor. | Highly selective for PI3Kδ. |
Table 2: Comparative Selectivity Profile of BTK Inhibitors
| Kinase Target | Cinnolinol-X (IC50, nM) | Ibrutinib (IC50, nM)[3] | Acalabrutinib (IC50, nM)[3] |
| BTK | 10 | <10[3] | <10[3] |
| TEC | 25 | <10 | >100 |
| ITK | 500 | <10 | >1000 |
| EGFR | >1000 | <10 | >1000 |
| SRC | 80 | <10 | >100 |
| LYN | 65 | <10 | >100 |
| Selectivity notes: | Potent BTK inhibitor with some off-target activity against other TEC family kinases. | Potent but less selective BTK inhibitor with significant off-target effects.[4] | Highly selective BTK inhibitor with minimal off-target activity.[3][4] |
Deciphering the Pathways: A Visual Guide
To contextualize the impact of these inhibitors, it is crucial to visualize their place within the cellular signaling machinery. The following diagrams, rendered in Graphviz DOT language, illustrate the PI3K/Akt and BTK signaling pathways.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: The B-Cell Receptor (BCR) signaling pathway featuring BTK.
Experimental Corner: Protocols for Kinase Profiling
Accurate and reproducible data are the bedrock of drug discovery. This section provides detailed methodologies for key experiments used in the cross-reactivity profiling of kinase inhibitors.
Experimental Protocol 1: KINOMEscan™ Competition Binding Assay
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.
-
Materials:
-
Test compound (e.g., Cinnolinol-X) dissolved in DMSO.
-
KINOMEscan™ kinase panel (Eurofins DiscoverX).
-
Binding buffer.
-
Streptavidin-coated magnetic beads.
-
Wash buffers.
-
qPCR reagents.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Combine the DNA-tagged kinase, the test compound, and the immobilized ligand in the provided binding buffer.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Capture the kinase-ligand complexes on streptavidin-coated magnetic beads.
-
Wash the beads to remove unbound components.
-
Elute the bound kinase and quantify the associated DNA tag using qPCR.
-
The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
-
Data is typically reported as percent of DMSO control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined from dose-response curves.[5][6]
-
Caption: Experimental workflow for the KINOMEscan™ assay.
Experimental Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. It measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
-
Materials:
-
Test compound (e.g., Cinnolinol-X) dissolved in DMSO.
-
Europium-labeled anti-tag antibody.
-
Tagged kinase of interest.
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Assay buffer.
-
384-well microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the test compound, Europium-labeled antibody, and tagged kinase to the microplate wells.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature to allow the reaction to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for Alexa Fluor™ 647).
-
The TR-FRET signal is high when the tracer is bound to the kinase (bringing the Europium donor and Alexa Fluor™ acceptor in close proximity) and decreases as the test compound displaces the tracer.
-
Calculate the percent inhibition and determine IC50 values from the dose-response curves.
-
Conclusion: Navigating the Path to Selective Kinase Inhibition
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety. As demonstrated with our representative this compound-based inhibitor, Cinnolinol-X, a deep understanding of its interactions across the kinome is essential. While exhibiting potent activity against its intended targets, off-target effects can lead to unforeseen toxicities or even synergistic therapeutic outcomes. The use of robust and comprehensive profiling assays, such as KINOMEscan™ and LanthaScreen™, provides the necessary data to guide the optimization of lead compounds. By combining quantitative biochemical data with a thorough understanding of the underlying signaling pathways, researchers can more effectively design and develop the next generation of safe and selective kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Benchmarking the Fluorescent Properties of 4-Cinnolinol Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent properties of 4-Cinnolinol-based probes against other common fluorescent probes. The data presented here is intended to assist researchers in selecting the most suitable fluorescent tools for their specific applications in cellular imaging, bioassays, and drug development.
Introduction to this compound Probes
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry and materials science. Among these, this compound (also known as 4-hydroxycinnoline) serves as a core scaffold for a promising class of fluorescent probes. The fluorescence of these probes can be modulated by various factors, including substitution patterns on the cinnoline ring and the surrounding microenvironment. This sensitivity makes them potential candidates for developing "turn-on" or ratiometric probes for detecting specific analytes or changes in cellular conditions. A notable example is the fluorogenic and fluorochromic pair of 4-azido-6-(4-cyanophenyl)cinnoline and its corresponding 6-(4-cyanophenyl)cinnoline-4-amine, where the reduction of the azide to an amine leads to a significant increase in fluorescence.[1][2][3]
Comparative Analysis of Fluorescent Properties
To provide a clear benchmark, this section compares the key photophysical parameters of a representative this compound derivative with those of two widely used commercial fluorescent dyes: Fluorescein and Rhodamine B.
| Property | 6-(4-cyanophenyl)cinnoline-4-amine[1] | Fluorescein | Rhodamine B |
| Excitation Max (λex) | 370 nm (in THF) | ~494 nm | ~550 nm |
| Emission Max (λem) | 485 nm (in THF) | ~518 nm | ~570 nm |
| Molar Absorptivity (ε) | Not Reported | ~76,900 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φf) | 0.04 (in THF) | ~0.95 | ~0.31 |
| Stokes Shift | 115 nm | ~24 nm | ~20 nm |
| Photostability | Moderate | Low | High |
Note: The photophysical properties of fluorescent dyes are highly dependent on the solvent and local environment. The data for 6-(4-cyanophenyl)cinnoline-4-amine is based on measurements in tetrahydrofuran (THF).
Key Performance Indicators of this compound Probes
Quantum Yield (Φf): The quantum yield of the reported 6-(4-cyanophenyl)cinnoline-4-amine is relatively modest compared to established dyes like Fluorescein. However, its fluorescence is significantly enhanced in polar protic solvents like water, suggesting its potential as an environment-sensitive probe.[1][3] The fluorogenic nature of the azide-amine pair, where the azide is weakly fluorescent, offers a high signal-to-background ratio upon activation.
Stokes Shift: this compound derivatives can exhibit a large Stokes shift, as seen in the 115 nm shift for 6-(4-cyanophenyl)cinnoline-4-amine.[1] A large Stokes shift is advantageous as it minimizes self-quenching and reduces the overlap between excitation and emission spectra, leading to improved signal detection.
Photostability: While specific photostability data for a range of this compound probes is limited, initial studies suggest they possess moderate stability. Further optimization of the core structure is likely to enhance this property.
Experimental Protocols
Accurate and reproducible measurement of fluorescent properties is crucial for benchmarking new probes. Below are detailed protocols for key experiments.
I. Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
This compound probe solution
Procedure:
-
Prepare a series of dilute solutions of both the standard and the this compound probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the this compound probe using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where:
-
Φf is the fluorescence quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Workflow for Quantum Yield Measurement:
Workflow for determining fluorescence quantum yield.
II. Photostability Assay
This protocol assesses the photostability of a fluorescent probe by measuring the decrease in its fluorescence intensity over time upon continuous illumination.
Materials:
-
Fluorescence microscope with a suitable light source and filter sets
-
Time-lapse imaging software
-
Cell culture materials (if testing in cells)
-
This compound probe solution
Procedure:
-
Prepare a sample of the this compound probe. This can be a solution in a cuvette or cells stained with the probe.
-
Mount the sample on the fluorescence microscope.
-
Select an area of interest and focus on the sample.
-
Acquire a time-lapse series of images under continuous illumination using a constant excitation intensity. Record images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time. The rate of decay indicates the photostability of the probe.
Workflow for Photostability Assay:
Workflow for assessing the photostability of a fluorescent probe.
Application in Signaling Pathways: Kinase Activity Probes
Fluorescent probes are invaluable tools for studying cellular signaling pathways. While the direct application of this compound probes in specific signaling pathways is an emerging area of research, their potential as kinase activity probes is noteworthy. Kinases are key enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in many diseases, including cancer.
A common strategy for designing kinase activity probes involves creating a substrate peptide for a specific kinase that is linked to a fluorophore. Upon phosphorylation by the kinase, the probe undergoes a conformational change or a change in its local environment, leading to a detectable change in its fluorescence properties.
Hypothetical Signaling Pathway for a this compound-based Kinase Probe:
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. A this compound-based probe could be designed to report on the activity of a key kinase in this pathway, such as ERK.
Hypothetical activation of a this compound probe by ERK in the MAPK pathway.
In this model, an unphosphorylated this compound-peptide probe exhibits low fluorescence. Upon activation of the MAPK pathway, ERK phosphorylates the peptide substrate, leading to a conformational change that enhances the fluorescence of the this compound fluorophore. This "turn-on" response would allow for real-time monitoring of ERK activity in living cells.
Conclusion
This compound-based fluorescent probes represent a promising, albeit nascent, class of molecular tools for biological research. While their photophysical properties may not yet surpass those of established dyes in all aspects, their tunable nature and potential for creating fluorogenic probes with high signal-to-background ratios make them an exciting area for future development. The large Stokes shifts observed in some derivatives are a particularly attractive feature for imaging applications. Further research into the synthesis of new this compound analogs with optimized quantum yields and photostability, along with their application in targeted biological assays, will be crucial for realizing their full potential in drug discovery and diagnostics.
References
- 1. 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Azidocinnoline-Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different 4-Cinnolinol synthesis methods
For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. 4-Cinnolinol, a key building block for various biologically active compounds, can be synthesized through several distinct pathways. This guide provides a head-to-head comparison of two prominent methods: the classical Richter synthesis and a modified Borsche-Herbert synthesis, offering an objective look at their performance based on available experimental data.
Comparison of Key Performance Indicators
The selection of a synthetic route often depends on factors such as yield, reaction conditions, and the availability of starting materials. The following table summarizes the quantitative data for the two primary methods discussed.
| Parameter | Richter Synthesis | Modified Borsche-Herbert Synthesis |
| Starting Material | o-Aminophenylpropiolic Acid | o-Aminoacetophenone |
| Key Reagents | Sodium nitrite, HCl, Water | Triphenylphosphine, Carbon tetrachloride, Triethylamine |
| Intermediate | 4-Hydroxycinnoline-3-carboxylic acid | o-Aminoacetophenone phosphorus ylide |
| Reaction Steps | 2 (Diazotization/Cyclization, Decarboxylation) | 2 (Ylide formation, Cyclization) |
| Reported Yield | Low (undisclosed quantitative value in modern literature) | High (up to 90% for derivatives) |
| Reaction Conditions | Diazotization at low temperatures; Decarboxylation at high temperatures | Ylide formation at reflux; Cyclization at 0°C followed by treatment with NaOH |
In-Depth Analysis of Synthesis Methods
The Richter Synthesis: A Classic but Challenging Route
The Richter synthesis, first reported in 1883, represents the classical approach to the cinnoline core. The synthesis proceeds via the diazotization of an o-aminoarylpropiolic acid, which upon intramolecular cyclization and subsequent decarboxylation, yields this compound.
While historically significant, the initial reports of quantitative yields for the decarboxylation of 4-hydroxycinnoline-3-carboxylic acid have been difficult to reproduce, with later studies indicating substantially lower yields.[1] The multi-step nature of the reaction, involving the formation and subsequent decarboxylation of an intermediate, can contribute to product loss.
Experimental Protocol (Richter Synthesis - General Steps):
-
Diazotization and Cyclization: An aqueous solution of o-aminophenylpropiolic acid is treated with sodium nitrite in the presence of a mineral acid (e.g., HCl) at low temperatures (0-5 °C) to form the diazonium salt. This is followed by heating the solution to induce intramolecular cyclization, yielding 4-hydroxycinnoline-3-carboxylic acid.
-
Decarboxylation: The isolated 4-hydroxycinnoline-3-carboxylic acid is heated at high temperatures to effect decarboxylation, yielding the final this compound product.
Modified Borsche-Herbert Synthesis: A High-Yield Alternative
A more modern and efficient approach to 4-hydroxycinnolines is a modification of the Borsche-Herbert synthesis. This method utilizes readily available o-aminoacetophenones and involves the formation of a phosphorus ylide intermediate.
This method is reported to produce high yields of 4-hydroxycinnoline derivatives.[1] The reaction is believed to proceed through an intramolecular Wittig-type reaction, offering a more controlled and efficient cyclization compared to the classical Richter synthesis.
Experimental Protocol (Modified Borsche-Herbert Synthesis - General Steps):
-
Ylide Formation: o-Aminoacetophenone is reacted with triphenylphosphine and a halogenating agent (e.g., carbon tetrachloride) in the presence of a base (e.g., triethylamine) to form the corresponding phosphorus ylide.
-
Cyclization: The phosphorus ylide is then diazotized, and the resulting diazonium salt is treated with a base (e.g., NaOH) to induce intramolecular cyclization and subsequent hydrolysis to afford this compound.
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthetic method, the following diagrams illustrate the key transformations.
References
Validating Target Engagement: A Comparative Guide to 4-Cinnolinol and Quinoline-Based Chemical Probes
For researchers, scientists, and drug development professionals, confirming that a chemical probe binds to its intended target within a cell is a critical step in drug discovery and chemical biology. This guide provides a comparative overview of methodologies used to validate the target engagement of 4-cinnolinol-based chemical probes and their structurally related counterparts, quinoline-based probes. While direct comparative data for this compound-based probes is emerging, this guide leverages data from broader cinnoline derivatives and well-established quinoline-based probes to illustrate the application of key target engagement assays.
Cinnoline and quinoline scaffolds are prevalent in kinase inhibitor development, making them valuable tools for interrogating cellular signaling pathways.[1][2][3] Validating the interaction of these probes with their target kinases is paramount for ensuring that observed biological effects are a direct consequence of on-target activity. This guide will delve into the experimental validation of these probes using state-of-the-art biophysical and cellular assays.
Comparative Analysis of Target Engagement Validation Methods
Several robust methods are available to confirm and quantify the interaction between a chemical probe and its protein target in both biochemical and cellular contexts. The choice of assay depends on the specific research question, the nature of the target protein, and the desired throughput. Below is a comparison of commonly employed techniques, with illustrative data for representative cinnoline and quinoline derivatives.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various target engagement assays for representative cinnoline and quinoline-based kinase inhibitors. It is important to note that these are not head-to-head comparisons of the same probe against the same target but rather a compilation of available data to illustrate the output of each validation method.
Table 1: Biochemical Assays - Potency of Cinnoline and Quinoline Derivatives
| Compound Class | Representative Compound | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| Cinnoline | Compound 25 | PI3Kα | Biochemical | 1.8 | [1] |
| Cinnoline | Compound 25 | PI3Kβ | Biochemical | 8.9 | [1] |
| Cinnoline | Compound 25 | PI3Kδ | Biochemical | 3.2 | [1] |
| Cinnoline | Compound 25 | PI3Kγ | Biochemical | 11.5 | [1] |
| Quinoline | Bosutinib (SKI-606) | Src | Biochemical | 1-3 | [4] |
| Quinoline | Compound 15 | Src | Biochemical | 0.15 | [4] |
| Quinoline | HKI-272 | HER-2 | Biochemical | 59 | [4] |
| Quinoline | Compound 51 | EGFR | Biochemical | 31.80 | [5] |
Table 2: Cellular Target Engagement Assays - Potency and Binding Affinity
| Compound Class | Representative Compound | Target Kinase | Assay Type | Cellular IC50 / Apparent Kd (µM) | Reference |
| Cinnoline | Compound 25 | - | Cell Proliferation (HCT116) | 0.264 | [1] |
| Quinoline | Compound 16 | PKN3 | NanoBRET | 1.3 | [6] |
| Quinoline | Adavosertib | WEE1 | NanoBRET | 0.017 | [7] |
| Quinoline | Taxanes | Tubulin | CETSA | - (Shift Observed) | [8] |
Key Experimental Methodologies for Target Engagement
Accurate and reproducible experimental protocols are the bedrock of reliable target engagement validation. Below are detailed methodologies for three widely used assays: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Surface Plasmon Resonance (SPR).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[9][10]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and grow to 70-80% confluency.
-
Treat cells with the chemical probe at the desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Quantify the protein levels at each temperature point.
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting temperature (Tm) in the presence of the probe indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[11][12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Experimental Protocol:
-
Cell Transfection:
-
Transfect cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a suitable microplate format (e.g., 384-well).
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., this compound-based probe).
-
Add the test compound to the cells.
-
Add a specific NanoBRET™ tracer at a predetermined concentration.
-
-
Signal Detection:
-
Add the NanoGlo® substrate to the wells.
-
Measure the luminescence signal at two wavelengths (donor and acceptor emission) using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's potency in displacing the tracer and engaging the target in live cells.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity between a small molecule and a purified protein.
Experimental Protocol:
-
Protein Immobilization:
-
Immobilize the purified target protein onto a sensor chip surface.
-
-
Analyte Injection:
-
Prepare a series of concentrations of the chemical probe (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor chip surface.
-
-
Signal Detection:
-
Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized protein. This change is recorded as a sensorgram.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value represents the binding affinity of the probe for the target protein.
-
Visualizing Workflows and Pathways
Understanding the complex interplay of signaling pathways and experimental procedures is crucial for effective research. The following diagrams, generated using Graphviz, illustrate key concepts in target engagement validation.
Caption: PI3K/Akt/mTOR signaling pathway with probe inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Logical flow for validating on-target effects of a chemical probe.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. pure.eur.nl [pure.eur.nl]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ADME Properties of 4-Cinnolinol Derivatives: A Methodological Guide
A comprehensive search of publicly available scientific literature did not yield a direct comparative study of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for a series of 4-cinnolinol derivatives with supporting experimental data. Therefore, this guide provides a framework for conducting such a comparative analysis, including detailed experimental protocols for key in vitro ADME assays, templates for data presentation, and a visual representation of a typical experimental workflow. This guide is intended for researchers, scientists, and drug development professionals to enable the systematic evaluation of this compound derivatives.
Data Presentation
Effective comparative analysis of ADME properties relies on the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key experimental results for a series of this compound derivatives.
Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 | ||
| Control |
Table 2: Caco-2 Permeability of this compound Derivatives
| Compound ID | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp, B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| Control |
Table 3: Plasma Protein Binding of this compound Derivatives
| Compound ID | Percent Bound (%) |
| Derivative 1 | |
| Derivative 2 | |
| Derivative 3 | |
| Control |
Table 4: Cytochrome P450 (CYP) Inhibition Profile of this compound Derivatives
| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Derivative 3 | ||||
| Control |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable ADME data.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its hepatic clearance.
Methodology:
-
Test System: Human liver microsomes (HLM) are commonly used as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
-
Incubation: The this compound derivative (test compound) is incubated with HLM in the presence of a NADPH-regenerating system (to support CYP activity) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The reaction is quenched, and the concentration of the remaining parent compound is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the t½ and the protein concentration.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for active efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable supports until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Transport Studies:
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This assesses the extent of active efflux.
-
-
Analysis: Samples are taken from the receiver chamber at specific time points and the concentration of the test compound is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to reach its target.
Methodology:
-
Technique: Equilibrium dialysis is a commonly used method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
Procedure: The system is allowed to equilibrate, during which the unbound drug diffuses across the membrane until its concentration is equal on both sides.
-
Analysis: After equilibrium, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit the activity of major CYP isoforms, which is a key indicator of potential drug-drug interactions.
Methodology:
-
Enzyme Source: Recombinant human CYP enzymes or human liver microsomes are used.
-
Assay: The this compound derivative is co-incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
Analysis: The rate of formation of the metabolite of the probe substrate is measured by LC-MS/MS or fluorescence.
-
Data Analysis: The concentration of the this compound derivative that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against a range of test compound concentrations.
Mandatory Visualization
The following diagram illustrates a typical workflow for the in vitro ADME profiling of a series of chemical compounds.
Caption: A generalized workflow for the in vitro ADME profiling of this compound derivatives.
Safety Operating Guide
Proper Disposal Procedures for 4-Cinnolinol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 4-Cinnolinol, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Summary
Based on analogous compounds, this compound should be handled as a hazardous substance with the potential for the following:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Eye Irritation: May cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Sensitization: May cause an allergic skin reaction.[3]
-
Chronic Effects: May have long-term health effects; some related compounds are suspected of causing genetic defects or cancer.[5]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
-
Respiratory protection (e.g., a fume hood or a fitted respirator) if handling the compound as a powder.
Hazard Identification Data
The following table summarizes the potential hazards associated with compounds structurally similar to this compound.
| Hazard Classification | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] |
| Skin Sensitization | May cause an allergic skin reaction.[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][3] |
| Reproductive Toxicity | May damage fertility or the unborn child (based on related compounds). |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (based on related compounds). |
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] All materials contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Storage
-
Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.[6]
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical waste.[6][7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Maintain a log of the waste generated, including the date, quantity, and chemical composition.[6][7]
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]
Step 2: Disposal Procedure
-
Collection: Accumulate waste in the appropriately labeled container, ensuring the container is kept closed except when adding waste.[6][7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6] Provide them with a complete and accurate description of the waste.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[6]
Disposal "Don'ts":
-
DO NOT dispose of this compound down the drain.[6] This is crucial as related compounds are toxic to aquatic life.
-
DO NOT dispose of this compound in the regular trash.[6]
-
DO NOT attempt to neutralize or treat the chemical waste unless you are a trained professional with a validated and approved protocol. In-lab chemical degradation should only be considered in specific circumstances with the necessary equipment and safety measures in place.[6]
Experimental Protocols: Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. Avoid breathing vapors or dust.[3]
-
Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills or powders outside a fume hood, respiratory protection is necessary.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[3]
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 4-Cinnolinol
This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Cinnolinol. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Summary
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.[2]
-
Toxic to Aquatic Life: May be toxic to aquatic organisms with long-lasting effects.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always use two pairs of chemotherapy-grade gloves when handling hazardous drugs.[4] |
| Eye Protection | Safety goggles or glasses | Wear appropriate protective eyeglasses or chemical safety goggles.[1][2] A face shield should be used when there is a risk of splashing. |
| Body Protection | Laboratory coat | A long-sleeved, disposable gown resistant to hazardous drugs should be worn.[4] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used if handling the powder outside of a chemical fume hood or if there is a risk of aerosolization.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation and Weighing:
-
Before handling, ensure the work area is clean and uncluttered.
-
Don appropriate PPE as outlined in the table above.
-
When weighing the solid compound, use a chemical fume hood to prevent the inhalation of dust particles.
-
Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.
-
-
Dissolving and Solution Preparation:
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Experimental Use:
-
Keep all containers with this compound tightly sealed when not in use.
-
Clearly label all solutions with the chemical name, concentration, date, and hazard symbols.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous chemical waste.[5]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
-
Waste Collection and Storage:
-
Collect all waste in dedicated, properly labeled, and sealed hazardous waste containers.[5]
-
The label should include "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "solid waste," "liquid waste in methanol").
-
Store waste containers in a designated and secure satellite accumulation area.
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
The preferred method of disposal for this type of chemical waste is incineration in a permitted hazardous waste incinerator.[5]
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
-
Empty Container Disposal:
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
